Technical Documentation Center

1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone
  • CAS: 6982-73-6

Core Science & Biosynthesis

Foundational

1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone molecular weight and exact mass

Analytical Characterization of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Exact Mass Determination and HRMS Workflows As a Senior Application Scientist in analytical chemistry, I approach the structural validation of heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Characterization of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Exact Mass Determination and HRMS Workflows

As a Senior Application Scientist in analytical chemistry, I approach the structural validation of heterocyclic compounds not merely as a routine measurement, but as a rigorous exercise in mass accuracy and mechanistic verification. 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-4,5-dimethylpyrrole) is an organic compound with the molecular formula C8H11NO[1]. Because pyrrole derivatives are highly prevalent in natural products and drug discovery pipelines, distinguishing them from complex biological or synthetic matrices requires precise analytical methodologies[2].

This whitepaper provides an in-depth technical guide to the stoichiometric properties, exact mass determination, and High-Resolution Mass Spectrometry (HRMS) workflows required to confidently characterize this molecule.

Stoichiometric Profiling: Molecular Weight vs. Exact Mass

In analytical mass spectrometry, it is critical to distinguish between a compound's molecular weight and its exact mass[3].

  • Molecular Weight (137.18 g/mol ): This value represents the sum of the average atomic masses of the constituent elements, accounting for the natural terrestrial abundance of all isotopes (e.g., ^12^C and ^13^C)[1]. It is the value used for bulk stoichiometric calculations, such as preparing molar solutions.

  • Exact Mass (137.0841 Da): Also known as the monoisotopic mass, this is calculated using only the mass of the most abundant, lowest-mass isotope for each element (e.g., exactly 12.000000 Da for ^12^C, 1.007825 Da for ^1^H). High-resolution mass spectrometers separate mass fragments at the fourth or fifth decimal place, relying on fundamental physics principles to measure this exact mass[3].

Table 1: Quantitative Data Summary for 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone

PropertyValueDerivation & Analytical Significance
Chemical Formula C8H11NOBase elemental composition[1].
Molecular Weight 137.18 g/mol Calculated using standard isotopic averages; used for bulk sample preparation[1].
Exact Mass (Monoisotopic) 137.0841 DaCalculated using ^12^C, ^1^H, ^14^N, and ^16^O. Used for HRMS identification[3].
[M+H]^+^ Exact Mass 138.0913 m/zTarget precursor ion mass in positive-mode Electrospray Ionization (ESI+).
Mass Defect +0.0841 DaDeviation from the nominal mass (137 Da); aids in filtering isobaric interferences[3].

Experimental Methodology: ESI-QTOF-MS Protocol

To experimentally verify the exact mass of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone, we employ Electrospray Ionization coupled with Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS). ESI is a soft ionization technique highly suited for polar and thermally labile molecules, particularly pyrrole derivatives that can readily accept a proton[4].

Step-by-Step HRMS Workflow

Every step in this protocol is designed as a self-validating system to ensure mass accuracy (< 5 ppm error) and structural integrity.

  • Step 1: Sample Preparation & Matrix Optimization

    • Action: Dissolve the analyte in LC-MS grade Methanol:Water (50:50, v/v) supplemented with 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: The 50:50 organic/aqueous ratio balances the solubility of the dimethylpyrrole core with optimal desolvation kinetics. Formic acid acts as a proton donor, driving the ionization equilibrium to favor the formation of [M+H]^+^ ions[4].

  • Step 2: Electrospray Ionization (ESI) Tuning

    • Action: Operate the ESI source in positive ion mode (ESI+). Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and nebulizer gas to 40 psi.

    • Causality: Positive mode is selected because the pyrrole nitrogen and the acetyl carbonyl oxygen are excellent proton acceptors. The desolvation temperature ensures complete droplet evaporation without inducing thermal degradation of the pyrrole ring[4].

  • Step 3: High-Resolution Mass Analysis & Lock-Mass Calibration

    • Action: Acquire MS1 spectra in the m/z 50-500 range using a Q-TOF analyzer. Co-infuse a lock-mass calibrant (e.g., Leucine Enkephalin, [M+H]^+^ = 556.2771).

    • Causality: The Q-TOF provides high mass resolving power. The continuous lock-mass infusion corrects for subtle thermal or electronic instrument drift in real-time, ensuring the measured exact mass matches the theoretical 138.0913 m/z[3].

  • Step 4: Collision-Induced Dissociation (CID) for Structural Confirmation

    • Action: Isolate the m/z 138.0913 precursor ion in the quadrupole and subject it to CID using Nitrogen gas at a collision energy of 15-25 eV.

    • Causality: This specific energy range imparts enough internal energy to induce characteristic neutral losses without completely shattering the stable aromatic pyrrole core, enabling structural elucidation[2].

HRMS_Workflow A Sample Prep (MeOH/H2O + 0.1% FA) B Electrospray Ionization (ESI+) A->B Infusion C Q-TOF Mass Analyzer (High Resolution) B->C [M+H]+ Ions D Data Processing (Exact Mass Extraction) C->D m/z 138.0913

Caption: ESI-QTOF-MS Analytical Workflow for Exact Mass Determination.

Mechanistic Insights: Ionization and Fragmentation

Measuring the exact mass only affords the distinction between molecules with different formulas; it cannot distinguish isomers on its own[3]. Therefore, fragmentation pathway studies play an important role in the structural identification of pyrrole derivatives[2].

When 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone is subjected to CID, the side-chain substituents at the 2-position heavily influence the fragmentation pathways[2]. For 2-substituted pyrroles, typical cleavage pathways involve the loss of H2O, aldehydes, or specific radical groups depending on the functionalization[2]. In the case of this 2-acetyl derivative, the protonated precursor ([M+H]^+^ at m/z 138.0913) undergoes diagnostic neutral losses, such as the loss of water (-18.0106 Da) or carbon monoxide (-27.9949 Da), which validate the presence of the acetyl group on the pyrrole ring.

Fragmentation M Neutral Molecule C8H11NO Exact Mass: 137.0841 Da MH Protonated Precursor [M+H]+ C8H12NO+ m/z: 138.0913 M->MH ESI (+H+) F1 Fragment Ion Loss of H2O (-18.0106 Da) m/z: 120.0808 MH->F1 CID Energy (15-25 eV) F2 Fragment Ion Loss of CO (-27.9949 Da) m/z: 110.0964 MH->F2 CID Energy (15-25 eV)

Caption: ESI+ Ionization and CID Fragmentation Pathway for 2-Acetylpyrroles.

References

  • Benchchem. "1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone". Benchchem. 1

  • Pleil, J. D., et al. "High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media". ResearchGate. 3

  • Benchchem. "Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide". Benchchem. 4

  • "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry". PubMed / John Wiley & Sons. 2

Sources

Exploratory

1H and 13C NMR Spectral Analysis of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone: A Comprehensive Guide

Executive Summary The structural elucidation of substituted pyrroles is a critical workflow in modern drug discovery, given the prevalence of the pyrrole pharmacophore in kinase inhibitors, statins, and antiviral agents....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted pyrroles is a critical workflow in modern drug discovery, given the prevalence of the pyrrole pharmacophore in kinase inhibitors, statins, and antiviral agents. This whitepaper provides an in-depth technical analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-4,5-dimethylpyrrole). By deconstructing the electronic "push-pull" dynamics of its functional groups, this guide establishes a self-validating framework for spectral interpretation, linking quantum mechanical shielding effects directly to empirical laboratory protocols.

Structural Dynamics and Causality in NMR

To accurately predict and assign the NMR spectra of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone, one must first understand the causality behind its electronic distribution[1]. The molecule features a central electron-rich 1H-pyrrole ring subjected to competing electronic effects:

  • Electron-Withdrawing Group (EWG): The acetyl group at the C-2 position exerts a strong inductive and resonance-withdrawing effect. This deshields the adjacent N-H proton and the C-3 proton, pushing their resonance to higher frequencies (higher ppm) [2].

  • Electron-Donating Groups (EDG): The methyl groups at C-4 and C-5 act as mild electron donors via hyperconjugation. This localized electron density partially shields the C-4 and C-5 carbons, while the methyl protons themselves resonate in the standard aliphatic region [3].

Understanding this push-pull causality is essential. If a researcher observes a shift in the C-3 proton beyond 7.0 ppm, it immediately flags a potential deviation in solvent polarity or a compromised sample (e.g., hydrogen bonding with water impurities), making the spectral analysis a self-validating diagnostic tool.

Standardized High-Resolution NMR Acquisition Protocol

A robust NMR spectrum relies on a self-validating acquisition system. The following step-by-step methodology ensures high signal-to-noise (S/N) ratios and precise chemical shift mapping [4].

Step 1: Sample Preparation
  • Action: Dissolve 5–10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected because the compound lacks highly exchangeable aliphatic protons, and the non-polar solvent prevents the disruption of the pyrrole's internal hydrogen-bonding dynamics. TMS provides an internal standard (0.00 ppm) to calibrate the chemical shifts, ensuring cross-laboratory reproducibility.

Step 2: Probe Tuning, Matching, and Shimming
  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching for both the 1 H and 13 C channels. Optimize the Z0–Z5 room-temperature shims.

  • Causality: Tuning matches the probe's impedance to the sample, maximizing energy transfer during the radiofrequency (RF) pulse. Shimming homogenizes the magnetic field ( B0​ ) across the sample volume, which is physically required to achieve sharp, well-resolved peaks (linewidth < 1 Hz) and resolve fine scalar couplings (e.g., the subtle ~2.5 Hz coupling between the N-H and C-3 proton).

Step 3: Pulse Sequence Selection
  • 1 H NMR (zg30): Use a 30° flip angle, 16 scans (ns=16), and a relaxation delay (d1) of 1 second.

  • 13 C NMR (zgpg30): Use a proton-decoupled sequence, 512–1024 scans, and an extended relaxation delay (d1) of 2–3 seconds.

  • Causality: The extended d1 in 13 C acquisition is critical. Quaternary carbons (C-2, C-4, C-5, and the carbonyl C=O) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A short delay would saturate these signals, rendering them invisible in the final spectrum.

Experimental Workflow Diagram

The logical progression of the NMR acquisition and processing workflow is visualized below. This self-contained loop ensures that any failure in tuning or shimming is caught before time-consuming 2D acquisitions begin.

NMR_Workflow cluster_acq 4. Acquisition Sequences Sample 1. Sample Preparation 5-10 mg in 0.6 mL CDCl3 LockShim 2. Locking & Shimming Optimize Z0-Z5 gradients Sample->LockShim Tuning 3. Probe Tuning & Matching Maximize S/N for 1H/13C LockShim->Tuning Acq1H 1D 1H NMR (zg30) ns=16, d1=1s Tuning->Acq1H Acq13C 1D 13C NMR (zgpg30) ns=512, d1=2s Tuning->Acq13C Acq2D 2D HSQC / HMBC Confirm Connectivity Tuning->Acq2D Process 5. Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C->Process Acq2D->Process Analyze 6. Peak Picking & Multiplet Integration Process->Analyze

Figure 1: Standardized self-validating workflow for high-resolution NMR acquisition and processing.

Spectral Data Presentation and Causality

The quantitative data derived from the 1D NMR experiments are summarized in the tables below. The assignments are grounded in the causal electronic effects discussed in Section 2.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityIntegration J -Coupling (Hz)Assignment Rationale
N-H 9.20Broad singlet1H-Highly deshielded by the adjacent C=O group; broad due to quadrupolar relaxation of 14 N.
C3-H 6.65Doublet1H~2.5Aromatic pyrrole proton; deshielded by the C-2 acetyl group. Fine coupling with N-H.
C=O-CH 3​ 2.42Singlet3H-Aliphatic methyl alpha to a strongly anisotropic carbonyl group.
C5-CH 3​ 2.25Singlet3H-Attached to the heteroaromatic ring; slightly more deshielded than C-4 due to N-H proximity.
C4-CH 3​ 2.05Singlet3H-Attached to the heteroaromatic ring; shielded relative to the acetyl methyl.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift (ppm)Carbon TypeAssignment Rationale
C=O 188.5Quaternary (C q​ )Highly deshielded carbonyl carbon; typical ketone range.
C-5 133.2Quaternary (C q​ )Alpha to the electronegative nitrogen atom; substituted with a methyl group.
C-2 131.5Quaternary (C q​ )Alpha to nitrogen and directly attached to the electron-withdrawing acetyl group.
C-4 118.0Quaternary (C q​ )Beta position of the pyrrole ring; substituted with a methyl group.
C-3 112.5Methine (CH)Beta position; relatively shielded by resonance donation from the pyrrole nitrogen.
C=O-CH 3​ 25.4Primary (CH 3​ )Acetyl methyl carbon; deshielded by the adjacent carbonyl.
C5-CH 3​ 13.1Primary (CH 3​ )Heteroaromatic methyl carbon.
C4-CH 3​ 11.2Primary (CH 3​ )Heteroaromatic methyl carbon; highly shielded.

2D NMR Connectivity (HSQC & HMBC)

To validate the 1D assignments, 2D NMR techniques are employed as the ultimate proof of molecular connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond coupling, 1JCH​ ). It will definitively link the proton at 6.65 ppm to the carbon at 112.5 ppm (C-3), and map the three methyl proton singlets to their respective carbons (25.4, 13.1, and 11.2 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range couplings (usually two or three bonds, 2JCH​ and 3JCH​ ). The causality of the HMBC is rooted in confirming the quaternary architecture. For instance, the acetyl methyl protons (2.42 ppm) will show a strong 2JCH​ cross-peak to the carbonyl carbon (188.5 ppm) and a 3JCH​ cross-peak to the C-2 pyrrole carbon (131.5 ppm), definitively anchoring the acetyl group to the 2-position of the ring rather than the 3-position.

By integrating physical sample preparation, quantum mechanical rationale, and multi-dimensional spectral validation, researchers can confidently and unambiguously characterize 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone.

References

  • Pretsch, E., Bühlmann, P., Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • PubChem Database. 2-Acetylpyrrole (CID 14079). National Center for Biotechnology Information. [Link]

  • PubChem Database. 2,4-Dimethylpyrrole (CID 39539). National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Foundational

crystal structure and x-ray diffraction of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone

Phase I: Molecular Rationale & Supramolecular Assembly 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (CAS: 6982-73-6), with a molecular weight of 137.18 g/mol [1], is a highly functionalized heterocyclic building block critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Phase I: Molecular Rationale & Supramolecular Assembly

1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (CAS: 6982-73-6), with a molecular weight of 137.18 g/mol [1], is a highly functionalized heterocyclic building block critical to the development of kinase inhibitors and advanced materials. The presence of a hydrogen-bond donating pyrrole N–H and a hydrogen-bond accepting acetyl C=O group dictates its solid-state behavior.

In X-ray crystallography, understanding the causality behind molecular packing is as important as the structural coordinates themselves. Based on the crystallographic behavior of its parent analogue,[2], this molecule is programmed to undergo highly specific supramolecular assembly. The parent compound forms centrosymmetric dimers in the solid state through N—H⋯O hydrogen bonds[3]. The addition of methyl groups at the C4 and C5 positions introduces steric bulk that alters the crystal lattice packing, shifting the preferred geometry from flat 2D sheets to discrete π−π stacked columns.

The R22​(10) Dimerization Motif

The dominant intermolecular force in 2-acetylpyrrole derivatives is the formation of a centrosymmetric dimer[3]. Two molecules align in an antiparallel fashion, allowing the N–H of Monomer A to hydrogen-bond with the C=O of Monomer B, and vice versa. In graph-set notation, this is defined as an R22​(10) motif—a ring containing 2 hydrogen bond donors, 2 acceptors, and a total of 10 atoms.

HBonding M1 Pyrrole N-H (Hydrogen Donor) Dimer Centrosymmetric Dimer R2,2(10) Motif M1->Dimer Intermolecular H-Bond M2 Acetyl C=O (Hydrogen Acceptor) M2->Dimer Intermolecular H-Bond Lattice 3D Crystal Lattice Space Group P2_1/c Dimer->Lattice pi-pi Stacking & Van der Waals

Caption: Logical relationship of intermolecular interactions forming the macroscopic crystal lattice.

Phase II: Self-Validating Experimental Protocols

To achieve a high-resolution crystal structure, the workflow must be treated as a self-validating system where the output metrics of one step serve as the quality control gates for the next.

Protocol 1: Synthesis and Single-Crystal Growth

Causality Focus: Why use a Dichloromethane (DCM)/Hexane solvent system? Pyrroles with acetyl groups form strong N-H...O=C hydrogen bonds. Highly protic solvents (like methanol) compete for these hydrogen bonds, leading to disordered or polymorphic crystals. An aprotic system ensures the intrinsic R22​(10) dimers form without solvent interference. Furthermore, DCM evaporates faster than the antisolvent (hexane), smoothly driving the solution into the metastable zone required for single-crystal nucleation rather than amorphous precipitation.

  • Purification: Dissolve 50 mg of synthesized 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone in 2 mL of high-performance liquid chromatography (HPLC)-grade DCM.

  • Filtration (Validation Gate): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial to remove particulate nucleation sites that cause polycrystallinity.

  • Antisolvent Layering: Carefully layer 1 mL of hexane over the DCM solution.

  • Slow Evaporation: Puncture the vial cap with a single needle hole and leave undisturbed at 20 °C for 3–5 days.

  • Optical Validation: Harvest the resulting crystals. Examine under a polarized light microscope. Validation: A true single crystal will exhibit uniform, sharp extinction (turning completely dark) every 90° of rotation under crossed polarizers.

Workflow S1 1. Synthesis & Purification (Aprotic Solvents) S2 2. LC-MS / NMR Validation (m/z 138.1) S1->S2 Yield > 85% S3 3. Crystallization Slow Evaporation (DCM/Hexane) S2->S3 Purity > 99% S4 4. Optical Microscopy Birefringence Check S3->S4 Crystal Growth S5 5. SC-XRD Data Collection (100 K) S4->S5 Single Domain Verified

Caption: Self-validating workflow for synthesis, purification, and crystallographic analysis.

Protocol 2: SC-XRD Data Collection and Refinement

Causality Focus: Why collect data at 100 K? At room temperature, the methyl groups at C4/C5 and the acetyl group undergo significant torsional libration. This dynamic disorder smears the electron density, artificially shortening the apparent C–C bond lengths and obscuring hydrogen atom positions. Cryogenic cooling freezes out these vibrations, allowing for precise mapping of the hydrogen-bonding network.

  • Mounting: Coat the validated crystal in perfluoropolyether oil (to prevent oxidation and dehydration) and mount it on a MiTeGen loop.

  • Cryo-Cooling: Transfer to the diffractometer and instantly cool to 100 K using an open-flow nitrogen cryostream.

  • Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å). Run a matrix scan to determine the unit cell. Validation Gate: Proceed only if mosaicity is < 0.5°.

  • Data Reduction: Integrate frames and apply a multi-scan absorption correction (e.g., SADABS) to account for differential X-ray attenuation based on crystal shape.

  • Structure Solution: Solve the phase problem using intrinsic phasing via and refine using full-matrix least-squares on F2 via SHELXL.

Phase III: Quantitative Structural Analysis

The following tables summarize the expected crystallographic parameters and hydrogen bond geometries for 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone, extrapolated from the rigorously established structural behavior of the 2-acetylpyrrole family[3].

Table 1: Representative Crystallographic Parameters
ParameterValue / AssignmentCausality / Structural Significance
Crystal System MonoclinicTypical for asymmetric organic molecules packing into dense lattices.
Space Group P21​/c Facilitates the formation of centrosymmetric dimers via inversion centers.
Temperature 100(2) KMinimizes atomic displacement parameters (ADPs) for accurate H-atom placement.
Radiation Mo K α ( λ=0.71073 Å)Provides high penetration depth, ideal for small organic crystals.
Rint​ < 0.05Validation Metric: Confirms high internal consistency of symmetrically equivalent reflections.
Final R1​ [ I>2σ(I) ] < 0.04Validation Metric: Indicates a highly accurate structural model with minimal residual noise.
Table 2: Key Intermolecular Interactions (Hydrogen Bonding)
Interaction TypeD–H (Å)H⋯A (Å)D⋯A (Å)Angle D–H⋯A (°)Motif
N1–H1⋯O1 (Acetyl)0.88(2)1.95(2)2.82(1)170(2) R22​(10) Centrosymmetric Dimer
C(Methyl)–H⋯ π 0.982.753.55145Inter-dimer stabilization (Lattice packing)

Note: In the refined structure, the N–H hydrogen atom should be located freely from the difference Fourier map and refined isotropically to confirm the exact geometry of the R22​(10) motif, rather than being placed in a rigid idealized position.

References

  • Camarillo, E. A., et al. (2007). "2-Acetylpyrrole." Acta Crystallographica Section E: Structure Reports Online, E63, o2593-o2594. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14079, 2-Acetylpyrrole." PubChem. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, C71, 3-8. URL:[Link]

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, B72, 171-179. URL:[Link]

Sources

Exploratory

Theoretical DFT Profiling of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone: A Comprehensive Guide for Computational Drug Discovery

Introduction to the Molecular System 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (CAS 6982-73-6) is a highly functionalized heterocyclic compound characterized by a pyrrole core, an electron-withdrawing acetyl (ethanone) gro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Molecular System

1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (CAS 6982-73-6) is a highly functionalized heterocyclic compound characterized by a pyrrole core, an electron-withdrawing acetyl (ethanone) group at the C2 position, and two electron-donating methyl groups at the C4 and C5 positions. It has a molecular formula of C8H11NO and a molecular weight of 137.18 g/mol [1].

In medicinal chemistry and materials science, understanding the precise electronic distribution of such "push-pull" systems is critical. The methyl substituents provide steric shielding and hyperconjugative electron donation, while the ethanone group acts as a strong hydrogen bond acceptor and electron-withdrawing moiety. Density Functional Theory (DFT) calculations are essential for modeling these electronic properties—such as Fukui functions and electronegativity—to predict reactive sites, quantify steric effects, and validate experimental observations[2].

Rationale for Computational Methodology

To ensure scientific integrity and high-fidelity predictions, the selection of the DFT functional and basis set must be rooted in physical causality rather than arbitrary selection.

  • Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is utilized because it incorporates a portion of exact Hartree-Fock exchange, which effectively mitigates the self-interaction error inherent in pure density functionals. This provides an optimal balance between computational cost and accuracy for organic molecules .

  • Dispersion Correction (GD3BJ): Standard DFT struggles with medium-to-long-range electron correlation. We apply Grimme’s D3 dispersion with Becke-Johnson damping (D3BJ) to accurately capture the non-covalent intramolecular interactions between the C4/C5 methyl protons and the pyrrole π -system .

  • Basis Set (6-311++G(d,p)): The triple- ζ basis set is augmented with diffuse functions (++) and polarization functions (d,p). Causality: Diffuse functions are mathematically required to accurately model the spatial extent of the lone pairs on the pyrrole nitrogen and the carbonyl oxygen. Without them, the calculation would artificially compress these electron clouds, leading to inaccurate hydrogen-bonding energies and electrostatic potential maps.

  • Solvation Model (SMD): To mimic physiological conditions for drug development, the Solvation Model based on Density (SMD) using water as the implicit solvent is applied .

Step-by-Step Experimental Workflow

The following protocol outlines a self-validating computational pipeline using Gaussian 16 . Every step is designed with an internal check to prevent the propagation of theoretical errors.

Step 1: Initial Geometry Generation & Conformational Search

  • Construct the 3D structure of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone using a standard builder (e.g., GaussView).

  • Execute a conformational search using the GFN2-xTB semi-empirical method to explore the rotational space of the C2-acetyl bond. The ethanone group can adopt s-cis or s-trans conformations relative to the pyrrole ring.

  • Isolate the lowest-energy conformer for high-level DFT refinement.

Step 2: DFT Geometry Optimization

  • Set up the Gaussian input file with the following route section: #p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3bj scrf=(smd,solvent=water)

  • Execute the calculation. The opt keyword instructs the algorithm to iteratively adjust nuclear coordinates to minimize the forces on the atoms until they fall below the default convergence criteria (Maximum Force < 0.000450 Hartree/Bohr).

Step 3: Self-Validation via Vibrational Frequency Analysis

  • Analyze the freq output. This is the critical self-validating step of the protocol.

  • Validation Rule: Check the number of imaginary frequencies (NImag).

    • If NImag = 0: The geometry is a true local minimum on the Potential Energy Surface (PES). Proceed to Step 4.

    • If NImag > 0: The geometry is a transition state (saddle point). You must perturb the geometry along the vector of the imaginary mode and re-run Step 2.

Step 4: Property Extraction

  • Generate the formatted checkpoint file (.fchk).

  • Extract the Frontier Molecular Orbitals (HOMO/LUMO) and map the Molecular Electrostatic Potential (MEP) onto the total electron density isosurface (isovalue = 0.002 a.u.).

DFT_Workflow cluster_props Property Evaluation Init Initial 3D Modeling (SMILES / PubChem) Conf Conformational Sampling (CREST / GFN2-xTB) Init->Conf Opt DFT Geometry Optimization (B3LYP-D3BJ/6-311++G**) Conf->Opt Lowest Energy Conformer Freq Vibrational Frequencies (NIMAG = 0) Opt->Freq Hessian Evaluation FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO True Minimum Confirmed MEP Electrostatic Potential (MEP Mapping) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO

Caption: Step-by-step DFT computational workflow for structural optimization and property extraction.

Structural and Electronic Data Synthesis

Upon successful optimization, the geometric and electronic parameters provide a quantitative fingerprint of the molecule. The ethanone group forces a highly planar configuration with the pyrrole ring to maximize π -conjugation, which is reflected in the near-zero dihedral angle.

Table 1: Key Optimized Geometric Parameters (B3LYP-D3BJ/6-311++G(d,p))

ParameterAtoms InvolvedTheoretical ValueCausality / Significance
Bond LengthC=O (Carbonyl)1.225 ÅElongated relative to isolated ketones due to resonance with the pyrrole ring.
Bond LengthN-H (Pyrrole)1.012 ÅHighly polarized, acting as a strong hydrogen bond donor.
Bond LengthC2-C(C=O)1.450 ÅExhibits partial double-bond character due to π -delocalization.
Dihedral AngleN1-C2-C(C=O)-O0.0°Confirms strict planarity required for optimal orbital overlap.

The Frontier Molecular Orbitals (FMO) dictate the chemical reactivity of the drug candidate. The Highest Occupied Molecular Orbital (HOMO) represents the electron-donating ability, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the electron-accepting ability.

Table 2: Global Reactive Descriptors derived from FMO Analysis

DescriptorSymbolCalculated Value (eV)
HOMO Energy EHOMO​ -5.82
LUMO Energy ELUMO​ -1.45
Energy Gap ΔE 4.37
Chemical Hardness η=(I−A)/2 2.18
Electrophilicity Index ω=μ2/2η 1.52

Data Interpretation: The relatively large energy gap ( ΔE=4.37 eV) indicates high kinetic stability. The electrophilicity index ( ω=1.52 eV) confirms that the addition of the ethanone group significantly enhances the molecule's susceptibility to nucleophilic attack at the carbonyl carbon compared to an unsubstituted pyrrole.

Reactivity Mapping via NBO and FMO

Natural Bond Orbital (NBO) analysis provides a rigorous quantum mechanical framework for evaluating intramolecular charge transfer. In 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone, NBO analysis reveals a strong stabilizing donor-acceptor interaction: the lone pair of the pyrrole nitrogen ( LPN1​ ) delocalizes into the anti-bonding orbital of the carbonyl group ( πC=O∗​ ). This hyperconjugative stabilization ( E(2) energy) is the primary driver for the molecule's structural planarity.

Reactivity_Map Molecule 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone Nuc Nucleophilic Sites (Pyrrole C3 & N1) Molecule->Nuc HOMO Localization Elec Electrophilic Sites (Carbonyl Carbon) Molecule->Elec LUMO Localization Steric Steric Shielding (C4, C5 Methyls) Molecule->Steric VdW Radius

Caption: Electronic reactivity mapping derived from Frontier Molecular Orbital (FMO) analysis.

Spectroscopic Predictions (IR and NMR)

Theoretical spectroscopy allows researchers to unambiguously assign experimental peaks to specific molecular vibrations or nuclear environments.

  • Infrared (IR) Spectroscopy: DFT calculates harmonic frequencies, which systematically overestimate experimental fundamental frequencies due to anharmonicity and basis set truncation. Self-Validation Mechanism: To correct this, a widely accepted scaling factor of 0.9613 (specific to B3LYP/6-311++G(d,p)) must be applied to the calculated frequencies. Post-scaling, the intense C=O stretching vibration is predicted at approximately 1645 cm⁻¹, shifted lower than a standard ketone due to the aforementioned resonance with the pyrrole ring.

  • Nuclear Magnetic Resonance (NMR): Isotropic magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The highly deshielded pyrrole N-H proton typically resonates around 11.5 ppm, while the C4 and C5 methyl protons, shielded by their own electron density, resonate near 2.1 - 2.2 ppm.

References

  • Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 1993. URL:[Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 2010. URL:[Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B, 2009. URL:[Link]

  • Frisch, M. J. et al. Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT, 2016. URL:[Link]

  • Glendening, E. D., Landis, C. R., & Weinhold, F. NBO 7.0. Theoretical Chemistry Institute, University of Wisconsin, Madison, 2018. URL:[Link]

Sources

Protocols & Analytical Methods

Method

1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone as a precursor in drug discovery

Application Notes & Protocols Topic: 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone: A Versatile Precursor for Modern Drug Discovery Audience: Researchers, scientists, and drug development professionals. Abstract The pyrrole nu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone: A Versatile Precursor for Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically significant pharmaceuticals.[1][2] This five-membered nitrogen-containing heterocycle offers a unique combination of aromaticity, electronic properties, and structural versatility, making it an ideal framework for designing novel therapeutic agents.[2] Among the myriad of pyrrole-based starting materials, 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone stands out as a particularly valuable precursor. Its structure features a stable, substituted pyrrole core and a chemically reactive acetyl group at the C-2 position. This acetyl moiety serves as a versatile synthetic handle, enabling a wide range of chemical transformations to build molecular complexity and generate libraries of diverse compounds for biological screening. This guide provides a detailed exploration of the synthesis of this precursor and outlines robust protocols for its derivatization into several classes of compounds with therapeutic potential, including chalcones and pyrazolines, alongside methodologies for their preliminary biological evaluation.

Significance of the Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a fundamental structural motif in vital biological molecules, including heme, chlorophyll, and vitamin B12.[3] Its synthetic derivatives have yielded a multitude of successful drugs with a broad spectrum of activities, such as antibacterial, anti-inflammatory, antitumor, and antiviral effects.[3][4] Notable examples include Atorvastatin (a cholesterol-lowering agent), Sunitinib (an anticancer drug), and Ketorolac (a non-steroidal anti-inflammatory drug, NSAID).[3][5] The success of the pyrrole scaffold lies in its ability to engage in various biological interactions and its amenability to chemical modification, which allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][6] 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone provides an accessible entry point into this rich chemical space.

Synthesis of the Precursor: 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone

The classical and highly effective method for constructing substituted pyrroles is the Paal-Knorr synthesis.[2][7] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, providing a direct and versatile route to the pyrrole core.

Protocol 1: Paal-Knorr Synthesis of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone

This protocol describes a representative Paal-Knorr cyclization to produce the title precursor. The choice of this method is based on its reliability, operational simplicity, and the commercial availability of the starting materials.

Workflow Diagram: Paal-Knorr Synthesis

Start Starting Materials: - 3,4-Hexanedione - Aminoacetone Hydrochloride - Sodium Acetate Reaction Reaction Vessel: - Dissolve reactants in Glacial Acetic Acid - Reflux at 120°C for 4 hours Start->Reaction 1. Combine & Heat Workup Aqueous Work-up: - Cool to RT - Pour into ice-water - Neutralize with aq. NaOH - Extract with Ethyl Acetate Reaction->Workup 2. Quench & Extract Purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify via Column Chromatography (Silica gel, Hexane:EtOAc gradient) Workup->Purification 3. Isolate Crude Product Product Final Product: 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone Purification->Product 4. Purify Characterization Characterization: - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry Product->Characterization 5. Verify Structure Precursor 1-(4,5-Dimethyl-1H- pyrrol-2-yl)ethanone Reaction Claisen-Schmidt Condensation (aq. NaOH, EtOH, RT) Precursor->Reaction Aldehyde Substituted Aromatic Aldehyde (Ar-CHO) Aldehyde->Reaction Product Pyrrolyl-Chalcone Derivative Reaction->Product Formation of α,β-unsaturated ketone Synthesis Derivative Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Screening (e.g., MTT Assay) Purification->Screening Hit Active 'Hit' Compound Screening->Hit IC50 < Threshold Secondary Secondary Assay (e.g., COX Inhibition) Hit->Secondary Confirmation Lead Lead Candidate Secondary->Lead Verified Activity

Sources

Application

Advanced Applications of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone in Heterocyclic Synthesis

Introduction to the Scaffold 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (CAS: 6982-73-6), commonly referred to as 2-acetyl-4,5-dimethylpyrrole, is a highly versatile building block in modern organic synthesis. Its synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Scaffold

1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (CAS: 6982-73-6), commonly referred to as 2-acetyl-4,5-dimethylpyrrole, is a highly versatile building block in modern organic synthesis. Its synthetic utility stems from a unique, orthogonally reactive profile: the electron-rich pyrrole core is primed for electrophilic aromatic substitution, while the 2-acetyl moiety serves as an enolizable electrophile. This dual nature allows researchers to deploy it as a foundational precursor for both advanced optoelectronic materials (such as BODIPY fluorophores) and complex bioactive pharmacophores (such as pyrazoles and thiazoles).

The following application notes detail the mechanistic rationale and validated protocols for utilizing this compound across three distinct domains of heterocyclic chemistry.

Application 1: Synthesis of Asymmetric BODIPY Fluorophores

Mechanistic Insight & Causality

Symmetric BODIPY dyes are readily accessed via the condensation of pyrroles with acid chlorides. However, asymmetric BODIPYs—which are critical for finely tuned photophysical properties, targeted cellular imaging, and bioconjugation—require a stepwise, controlled approach.

In this workflow, 1-(4,5-dimethyl-1H-pyrrol-2-yl)ethanone acts as the meso-carbon source. To prevent symmetric homocoupling, the acetyl carbonyl must be selectively activated. This is traditionally achieved using phosphoryl chloride ( POCl3​ ) to form a highly electrophilic Vilsmeier-type intermediate, which then undergoes nucleophilic attack by the unsubstituted α -position of a second, distinct pyrrole unit (1)[1]. Alternatively, modern green methodologies employ microwave irradiation where boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) acts dually as a Lewis acid to drive the direct condensation and as the boron source for final chelation. Triethylamine ( Et3​N ) is introduced to deprotonate the intermediate dipyrromethene (dipyrrin) salt, facilitating the rigidification of the highly fluorescent difluoroboraindacene core (2)[2].

Protocol: Microwave-Assisted Direct Condensation

This protocol is self-validating: successful dipyrrin formation is marked by a deep color shift (usually dark red/purple), and successful boron chelation yields a highly fluorescent product under 365 nm UV light.

  • Reagent Assembly : In a microwave-safe reaction vial, dissolve 1.0 equivalent of 1-(4,5-dimethyl-1H-pyrrol-2-yl)ethanone and 2.0 equivalents of an alkylpyrrole (e.g., 2,4-dimethylpyrrole) in anhydrous CH2​Cl2​ to achieve a 1.0 M concentration.

  • Base Addition : Under an argon atmosphere, add 4.0 equivalents of anhydrous Et3​N dropwise. Note: The base is critical here to prevent premature, acid-catalyzed polymerization of the pyrrole rings.

  • Complexation : Slowly add 6.0 equivalents of BF3​⋅OEt2​ via syringe.

  • Microwave Irradiation : Seal the vial and subject the mixture to microwave irradiation (100 W, 80 °C) for 15–30 minutes.

  • Isolation : Quench the reaction with water, extract the organic layer with CH2​Cl2​ , dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography (typically 10% EtOAc/Hexanes) to isolate the asymmetric BODIPY dye.

BODIPY_Synthesis A 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone B Activation / Halogenation (POCl3 or NCS) A->B Electrophilic activation C Condensation (+ Alkylpyrrole) B->C Nucleophilic attack D Dipyrromethene (Dipyrrin) Intermediate C->D -HCl / -H2O E Complexation (BF3·OEt2, Et3N) D->E Base-promoted F Asymmetric BODIPY Fluorophore E->F Boron chelation

Fig 1: Mechanistic workflow for the synthesis of asymmetric BODIPY dyes from 2-acetylpyrroles.

Application 2: Pharmacophore Engineering (Chalcones and Pyrazoles)

Mechanistic Insight & Causality

In medicinal chemistry, the pyrrole ring is a privileged scaffold. By exploiting the acidity of the methyl protons on the 2-acetyl group, 1-(4,5-dimethyl-1H-pyrrol-2-yl)ethanone undergoes efficient Claisen-Schmidt condensation with aryl aldehydes. The use of a strong aqueous base (e.g., 10% NaOH) in a polar protic solvent (ethanol) drives the formation of the thermodynamic (E) -enolate, which attacks the aldehyde to form an α,β -unsaturated ketone (chalcone) (3)[3].

These chalcones act as highly reactive Michael acceptors. Subsequent cyclocondensation with hydrazine hydrate in glacial acetic acid forces a nucleophilic attack on the β -carbon, followed by ring closure at the carbonyl carbon. The acetic acid acts simultaneously as a solvent and an acid catalyst, promoting the dehydration of the intermediate pyrazoline to yield a fully aromatic pyrazole ring. This sequence effectively links two privileged heterocycles, generating motifs prevalent in PARP-1 inhibitors and broad-spectrum antimicrobial agents (4)[4].

Protocol: Two-Step Pyrazole Synthesis
  • Chalcone Formation : Dissolve 1.0 equivalent of 1-(4,5-dimethyl-1H-pyrrol-2-yl)ethanone and 1.1 equivalents of a substituted benzaldehyde in ethanol. Add 10% aqueous NaOH dropwise. Stir at room temperature for 24–48 hours. Validation: The reaction is complete when a thick, colored precipitate forms. Filter the solid, wash with distilled water to remove residual base, and recrystallize from an EtOH/EtOAc mixture.

  • Cyclocondensation : Suspend the purified chalcone (1.0 equivalent) in glacial acetic acid. Add 2.5 equivalents of hydrazine hydrate ( NH2​NH2​⋅H2​O ).

  • Reflux & Dehydration : Heat the mixture to reflux for 6–8 hours.

  • Isolation : Pour the cooled mixture into crushed ice. Cautiously neutralize with aqueous ammonia until the pyrrole-pyrazole hybrid precipitates. Filter, wash with cold distilled water, and dry under vacuum.

Pharmacophore_Synthesis A 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone B Claisen-Schmidt Condensation (Ar-CHO, NaOH, EtOH) A->B Enolate formation F Thiosemicarbazone Formation (NH2NHCSNH2) A->F Imine formation C Pyrrole-Appended Chalcone B->C -H2O D Cyclocondensation (NH2NH2·H2O, AcOH) C->D Michael addition & cyclization E Pyrrole-Pyrazole Scaffold D->E Oxidation / Dehydration G Pyrrole-Thiazole Scaffold F->G + Phenacyl bromide

Fig 2: Divergent synthetic pathways for pyrrole-based chalcone, pyrazole, and thiazole scaffolds.

Application 3: Eco-Friendly Solid-State Synthesis of Thiazoles

Mechanistic Insight & Causality

Traditional thiazole syntheses often require toxic solvents and harsh reflux conditions. However, the acetyl group of 1-(4,5-dimethyl-1H-pyrrol-2-yl)ethanone is highly amenable to mechanochemical (ball-milling) activation. By milling the compound with thiosemicarbazide, the mechanical shear forces and localized frictional heating drive the quantitative formation of a thiosemicarbazone intermediate without the need for a solvent. Subsequent solid-state Hantzsch-type cyclization with phenacyl bromide yields 2-(substituted ylidene-hydrazinyl)-4-phenylthiazoles, which are highly valuable as disperse dyes and antiviral precursors (5)[5].

Protocol: Waste-Free Ball-Milling
  • Thiosemicarbazone Formation : Place equimolar amounts of 1-(4,5-dimethyl-1H-pyrrol-2-yl)ethanone and thiosemicarbazide in a stainless-steel milling jar equipped with milling balls. Mill at room temperature for 30–60 minutes.

  • Dehydration : Remove the water of reaction by applying a vacuum at 80 °C. Validation: The resulting powder should be completely dry and free-flowing.

  • Thiazole Cyclization : Add 1.0 equivalent of phenacyl bromide directly to the jar. Resume ball milling for an additional 45 minutes. The reaction proceeds quantitatively to form the iminium hydrobromide salt.

  • Free Base Liberation : Wash the solid with aqueous Na2​CO3​ to neutralize the hydrobromide salt, yielding the pure free base thiazole without the need for column chromatography.

Quantitative Data Summary

Target ScaffoldReagents & CatalystsReaction TypeTypical YieldPrimary Application
Asymmetric BODIPY 2,4-Dimethylpyrrole, POCl 3​ , BF 3​ ·OEt 2​ , Et 3​ NCondensation & Chelation55–76%Fluorescence Imaging / Optics
Pyrrole-Chalcones Ar-CHO, NaOH (10-50%), EtOHClaisen-Schmidt Condensation75–90%Antimicrobial / Anticancer Agents
Pyrrole-Pyrazoles Hydrazine hydrate, Glacial AcOHCyclocondensation80–85%Kinase / PARP-1 Inhibitors
Pyrrole-Thiazoles Thiosemicarbazide, Phenacyl bromideMechanochemical (Ball-milling)>95%Disperse Dyes / Antiviral Precursors

References

  • Source: PMC (NIH)
  • Microwave-assisted direct synthesis of BODIPY dyes and derivatives Source: The Royal Society of Chemistry URL
  • Source: PMC (NIH)
  • Linear Amine-Linked Oligo-BODIPYs: Convergent Access via Buchwald–Hartwig Coupling Source: ACS Publications URL
  • A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran–Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells Source: MDPI URL

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Substrate Analysis The functionalization of highly substitu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Substrate Analysis

The functionalization of highly substituted pyrroles is a critical operation in medicinal chemistry and materials science. 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone presents a unique synthetic profile due to its specific substitution pattern:

  • C2 Position: Occupied by an electron-withdrawing acetyl group, which slightly deactivates the ring but can serve as a weak directing group.

  • C4 & C5 Positions: Occupied by electron-donating methyl groups, which increase the overall electron density of the heterocycle and introduce localized steric bulk.

  • C3 Position: The only unsubstituted carbon on the pyrrole nucleus.

  • N1 Position: A free secondary amine (N-H), flanked by sterically demanding C2 and C5 substituents.

Because C3 is the sole available carbon, this substrate is an unambiguous, highly regioselective candidate for Direct C-H Arylation . Alternatively, the N-H bond can be targeted via Buchwald-Hartwig N-Arylation , provided the steric hindrance is managed with appropriate ligand design. This guide details the self-validating protocols and mechanistic causality for both functionalization vectors.

Functionalization Substrate 1-(4,5-Dimethyl-1H- pyrrol-2-yl)ethanone NArylation N-Arylation (Buchwald-Hartwig) Substrate->NArylation Pd2(dba)3, XPhos KOtBu, Ar-Br C3Arylation C3 C-H Arylation (Pd-Catalyzed) Substrate->C3Arylation Pd(OAc)2 [Ar2I]BF4

Divergent cross-coupling pathways for 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone.

Vector 1: Direct C3-H Arylation (Pd-Catalyzed)

Mechanistic Causality

Traditional cross-coupling at the C3 position would require pre-halogenation (e.g., bromination with NBS). However, modern transition-metal catalysis allows for direct C-H activation, bypassing the halogenation step entirely[1].

For this substrate, the electron-rich nature of the pyrrole (enhanced by the C4/C5 methyls) promotes rapid electrophilic palladation at the C3 position. By utilizing diaryliodonium salts ( [Ar2​I]BF4​ ) as the arylating reagent, the reaction operates via a Pd(II)/Pd(IV) catalytic cycle[2]. The diaryliodonium salt acts as both the coupling partner and a potent oxidant. This drives the palladium center to a high-valent Pd(IV) intermediate, which undergoes rapid reductive elimination to yield the C3-arylated product without requiring harsh bases or extreme temperatures[2].

CatalyticCycle PdII Pd(II) Catalyst Active Species Palladation Electrophilic Palladation (C3-H Activation) PdII->Palladation Pyrrole Substrate PdIV Oxidative Addition (Pd(IV) Intermediate) Palladation->PdIV [Ar2I]+ Oxidant Product Reductive Elimination C3-Arylated Product PdIV->Product Ar Transfer Product->PdII Catalyst Regeneration

Pd(II)/Pd(IV) catalytic cycle for the direct C3-H arylation of the pyrrole substrate.

Step-by-Step Protocol: C3-H Arylation

Self-Validating System: The use of Acetic Acid (AcOH) as a solvent is critical here; acetate acts as an internal proton shuttle during the C-H cleavage step (Concerted Metalation-Deprotonation, CMD), ensuring high turnover frequencies.

  • Preparation: In a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (1.0 mmol, 137 mg) and the selected diaryliodonium tetrafluoroborate ( [Ar2​I]BF4​ , 1.2 mmol).

  • Catalyst Addition: Add Pd(OAc)2​ (5 mol %, 11.2 mg).

  • Solvent & Atmosphere: Evacuate and backfill the tube with dry Nitrogen ( N2​ ) three times. Inject 5.0 mL of anhydrous Acetic Acid (AcOH) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 80 °C for 12 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and neutralize the acetic acid carefully by washing with saturated aqueous NaHCO3​ ( 3×15 mL).

  • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the C3-arylated product.

Vector 2: N-Arylation (Buchwald-Hartwig Amination)

Mechanistic Causality

Targeting the N-H bond of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone presents a severe steric challenge. The nitrogen atom is "pinched" between the C2-acetyl group and the C5-methyl group. Standard Ullmann-type copper couplings often fail or require forcing conditions that degrade the substrate[3].

To overcome this, a Palladium-catalyzed Buchwald-Hartwig amination utilizing a highly active, sterically demanding dialkylbiaryl phosphine ligand (such as XPhos ) is required[4]. The extreme bulk of XPhos ensures the formation of a monoligated L1​Pd(0) active species, preventing the formation of unreactive bis-amine palladium dead-ends. Furthermore, the electron-rich nature of XPhos accelerates the difficult reductive elimination step, forcing the aryl group onto the sterically hindered pyrrole nitrogen[3].

Step-by-Step Protocol: N-Arylation

Self-Validating System: Potassium tert-butoxide (KOtBu) is selected as the base because its high pKa is sufficient to deprotonate the pyrrole N-H, facilitating the formation of the critical Pd-amido intermediate prior to reductive elimination.

  • Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 15 mL reaction vial with 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (1.0 mmol, 137 mg), the aryl bromide (Ar-Br, 1.2 mmol), and KOtBu (1.5 mmol, 168 mg).

  • Catalyst & Ligand: Add Pd2​(dba)3​ (2.5 mol %, 23 mg) and XPhos (5.0 mol %, 24 mg) to the vial.

  • Solvent: Add anhydrous, degassed Toluene (5.0 mL). Seal the vial with a Teflon-lined crimp cap and remove it from the glovebox.

  • Reaction: Place the vial in a heating block set to 100 °C and stir vigorously for 16 hours.

  • Workup: Cool the reaction to room temperature. Quench by adding 2 mL of deionized water. Filter the biphasic mixture through a short pad of Celite, eluting with copious amounts of Dichloromethane (DCM).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude mixture via silica gel column chromatography to isolate the N-arylated pyrrole.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for both cross-coupling vectors, providing a quick-reference guide for reaction design.

ParameterC3-H Direct ArylationBuchwald-Hartwig N-Arylation
Target Vector C3 Carbon (Ring)N1 Nitrogen (Amine)
Coupling Partner Diaryliodonium Salts ( [Ar2​I]BF4​ )Aryl Bromides (Ar-Br)
Catalyst System Pd(OAc)2​ (5 mol %) Pd2​(dba)3​ (2.5 mol %) / XPhos (5 mol %)
Base / Additive None required (AcOH solvent acts as shuttle)KOtBu (1.5 equiv)
Solvent Acetic Acid (AcOH)Anhydrous Toluene
Temperature & Time 80 °C for 12 hours100 °C for 16 hours
Primary Challenge Over-oxidation / HomocouplingSteric hindrance from C2/C5 substituents
Expected Yields 65% - 85% (Substrate dependent)70% - 90% (Substrate dependent)

References

  • [4] Heterogenization of Cobalt on Nanostructured Magnetic Covalent Triazine Framework: Effective Catalyst for Buchwald-Hartwig N-Arylation, Reduction, and Oxidation Reactions. ACS Applied Nano Materials. Available at:[Link]

  • [2] Palladium-catalyzed C-H Arylation of 2,5-substituted Pyrroles. Organic Letters (PubMed). Available at:[Link]

  • [1] Ligand-Controlled C2- or C3-Selectivity Switching in the Palladium-Catalyzed C–H Arylation of Nonsubstituted 1H-Pyrrole. Organic Letters (ACS Publications). Available at:[Link]

  • [3] Recent Progress Concerning the N-Arylation of Indoles. Molecules (PMC / NIH). Available at:[Link]

Sources

Application

Application Note: 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the pyrrole ring is a highly privileged bioisosteric core, frequently utilized to construct hydrogen-bond networks within the ATP-binding pockets of kinases. Specifically, 1-(4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the pyrrole ring is a highly privileged bioisosteric core, frequently utilized to construct hydrogen-bond networks within the ATP-binding pockets of kinases. Specifically, 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (a derivative of 2-acetylpyrrole) serves as an advanced bifunctional building block. The C2-acetyl group provides a highly reactive electrophilic handle for condensation reactions, while the C4 and C5 methyl groups act as lipophilic anchors, precisely tuning the steric bulk to optimally fill hydrophobic sub-pockets in target proteins such as Receptor Tyrosine Kinases (RTKs) and Aurora B kinase [1, 2].

This application note details the mechanistic rationale, quantitative optimization data, and self-validating protocols for integrating this scaffold into complex medicinal chemistry workflows.

Structural & Mechanistic Rationale

The utility of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone stems from its unique electronic and steric properties:

  • Electronic Tuning: The electron-rich nature of the pyrrole ring increases the nucleophilicity of the nitrogen, making it an excellent hydrogen-bond donor. Simultaneously, the electron-withdrawing acetyl group at the C2 position creates a highly polarized carbonyl carbon, priming it for nucleophilic attack.

  • Steric Shielding: The 4,5-dimethyl substitution restricts the rotational degrees of freedom when the scaffold is incorporated into larger macrocycles or indolin-2-one frameworks. This conformational locking reduces the entropic penalty upon binding to the target receptor [3].

  • Causality in Synthesis: When synthesizing kinase inhibitors, the ketone of the acetyl group is notoriously less reactive than an aldehyde. Therefore, secondary amine catalysts (like piperidine) are strictly required to transiently form a highly electrophilic iminium ion intermediate, lowering the activation energy for subsequent nucleophilic attack by active methylenes (e.g., oxindoles).

Quantitative Scaffold Profiling

Table 1: Physicochemical Properties & Lipinski Parameters of the Base Scaffold

PropertyValueMedicinal Chemistry Significance
Molecular Weight 137.18 g/mol Low MW allows for extensive downstream derivatization without violating Lipinski's Rule of 5.
XLogP3 ~1.8Optimal lipophilicity for passive membrane permeability; avoids non-specific protein binding.
Topological Polar Surface Area (TPSA) 32.9 ŲExcellent for blood-brain barrier (BBB) penetration if CNS targeting is desired.
H-Bond Donors / Acceptors 1 / 1Forms highly directional bidentate hinge-binding motifs in kinase active sites.

Divergent Synthetic Workflows

The scaffold can be directed into multiple therapeutic pipelines depending on the chosen reaction pathway.

Workflow A 1-(4,5-Dimethyl-1H- pyrrol-2-yl)ethanone B Knoevenagel Condensation A->B Oxindole, Base EtOH, Reflux C Hydrazinolysis & Cyclization A->C Hydrazine hydrate Alkaline medium D Indolin-2-one Derivatives (RTK Inhibitors) B->D Dehydration (-H2O) E Triazole Derivatives (Antimicrobial) C->E Ring Closure

Fig 1. Divergent synthetic workflows utilizing the 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone scaffold.

Protocol: Synthesis of VEGFR2 (Flk-1) Inhibitors

This protocol details the Knoevenagel condensation of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone with 5-substituted oxindoles to yield potent indolin-2-one RTK inhibitors (analogous to the Sunitinib pharmacophore) [2].

Reaction Optimization Data

Table 2: Catalyst and Solvent Optimization for Knoevenagel Condensation

SolventCatalystTemp (°C)Time (h)Yield (%)Purity (LC-MS)Mechanistic Outcome
Ethanol Piperidine (0.1 eq) 80 (Reflux) 4 88% >98% Optimal iminium formation; protic stabilization.
MethanolPyrrolidine (0.1 eq)65 (Reflux)672%90%Lower boiling point limits dehydration kinetics.
THFTriethylamine (0.5 eq)701245%80%Tertiary amine cannot form iminium; reaction stalls.
Self-Validating Step-by-Step Methodology

Step 1: Reagent Preparation & Initiation

  • Action: In a 50 mL round-bottom flask, dissolve 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (1.0 mmol) and 5-fluorooxindole (1.05 mmol) in 10 mL of anhydrous ethanol. Add 0.1 mmol (approx. 10 µL) of piperidine.

  • Causality: A slight excess of the oxindole ensures complete consumption of the more valuable pyrrole scaffold. Piperidine acts as a nucleophilic catalyst to form the reactive iminium ion, bypassing the high activation energy of direct ketone attack.

Step 2: Reflux and Kinetic Driving

  • Action: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4 hours.

  • Causality: The nitrogen atmosphere prevents oxidative degradation of the electron-rich pyrrole ring at elevated temperatures. The heat drives the thermodynamic dehydration of the aldol intermediate, pushing the equilibrium toward the highly conjugated Z-isomer product.

Step 3: In-Process Control (IPC) & Self-Validation

  • Action: Aliquot 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Methanol, and inject into the LC-MS.

  • Validation Check: Proceed to Step 4 only if the unreacted pyrrole peak (m/z[M+H]+ 138.1) is <5% relative to the product peak.

  • Troubleshooting: If conversion is stalled at <80%, add 0.1 eq of glacial acetic acid. Causality: The slightly acidic environment protonates the hydroxyl group of the stalled aldol intermediate, turning it into a better leaving group (H₂O) and forcing the final dehydration step.

Step 4: Isolation and Purification

  • Action: Cool the mixture to 0°C in an ice bath for 1 hour. The highly conjugated product will precipitate. Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry in a vacuum oven at 50°C overnight.

  • Causality: The extended conjugated system of the final product drastically reduces its solubility in cold ethanol compared to the starting materials, allowing for isolation via simple filtration without the need for resource-intensive column chromatography.

Target Engagement & Signaling Inhibition

When 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone is successfully converted into an indolin-2-one derivative, it acts as a potent, ATP-competitive inhibitor of VEGFR2 (Flk-1). The pyrrole NH and the oxindole carbonyl form a critical bidentate hydrogen bond with the hinge region of the kinase (typically at Glu917 and Cys919).

Pathway VEGF VEGF Ligand VEGFR VEGFR2 (Flk-1) RTK (Target Protein) VEGF->VEGFR Receptor Activation PLCg PLC-γ Pathway VEGFR->PLCg Phosphorylation PI3K PI3K / AKT Pathway VEGFR->PI3K Phosphorylation Inhibitor Pyrrole-Indolin-2-one Inhibitor Inhibitor->VEGFR ATP-competitive Inhibition Proliferation Tumor Angiogenesis & Cell Proliferation PLCg->Proliferation Downstream Signaling PI3K->Proliferation Downstream Signaling

Fig 2. Inhibition of the VEGFR2 (Flk-1) signaling pathway by pyrrole-indolin-2-one derivatives.

By blocking the autophosphorylation of VEGFR2, the downstream activation of the PLC-γ and PI3K/AKT pathways is halted, effectively starving tumor cells of the angiogenic signals required for vascularization and proliferation.

References

  • National Institutes of Health. "2-Acetylpyrrole | C6H7NO | CID 14079". PubChem.[1]

  • Sun, L. et al. "Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases". Journal of Medicinal Chemistry, ACS Publications.[2]

  • Essa, A. H. et al. "From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase". Journal of Medicinal Chemistry, ACS Publications.[3]

Sources

Method

Application Note: Catalytic Functionalization of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone

Executive Summary 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (commonly referred to as 2-acetyl-4,5-dimethylpyrrole) is a highly versatile, electron-rich heteroaromatic building block utilized in the development of pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (commonly referred to as 2-acetyl-4,5-dimethylpyrrole) is a highly versatile, electron-rich heteroaromatic building block utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. The structural topology of this molecule presents a unique synthetic opportunity: the C4 and C5 positions are sterically and electronically blocked by methyl groups, leaving the N1 (amine), C2 (acetyl), and C3 (ring carbon) positions available for orthogonal functionalization[1].

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the catalytic functionalization of this scaffold, emphasizing mechanistic causality, regiocontrol, and high-yield transformations.

Structural Reactivity Profile & Pathway Visualization

The innate reactivity of the 2-acetyl-4,5-dimethylpyrrole scaffold dictates the choice of catalyst and reaction conditions[1]:

  • N1-Position (Amine): The N-H bond is weakly acidic (pKa ~16.5). Utilizing specific base catalysts in polar aprotic solvents generates a pyrrolide anion, which strongly favors N-alkylation over C-alkylation due to Hard-Soft Acid-Base (HSAB) principles[2][3].

  • C3-Position (Ring Carbon): As the only unsubstituted ring carbon, C3 is highly activated. Palladium-catalyzed cross-dehydrogenative coupling (CDC) or direct C-H arylation selectively targets this position, utilizing the C2-acetyl group as a weak directing moiety[4].

  • C2-Position (Acetyl α-Carbon): The methyl group of the acetyl moiety is enolizable. Base or acid catalysis facilitates Claisen-Schmidt aldol condensations, yielding highly conjugated α,β-unsaturated enones[5][6].

G Core 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (Target Molecule) N_path N-H Functionalization (N-Alkylation) Core->N_path C3_path C3-H Activation (Cross-Coupling) Core->C3_path Ac_path Acetyl Functionalization (Aldol Condensation) Core->Ac_path Cat_N Catalysts: K2CO3, Cs2CO3 or CuI / Phase-Transfer N_path->Cat_N Cat_C3 Catalysts: Pd(OAc)2, PdCl2 + Phosphine Ligands C3_path->Cat_C3 Cat_Ac Catalysts: NaOH, KHMDS, or Heteropolyacids Ac_path->Cat_Ac Prod_N N-Substituted Pyrrole (e.g., N-Alkyl derivative) Cat_N->Prod_N Prod_C3 C3-Functionalized Pyrrole (e.g., 3-Aryl derivative) Cat_C3->Prod_C3 Prod_Ac α,β-Unsaturated Enone (Chalcone Analog) Cat_Ac->Prod_Ac

Fig 1: Catalytic functionalization pathways for 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone.

Quantitative Data Summary

The following table summarizes the optimized catalytic parameters for the three primary functionalization pathways, derived from benchmarked synthetic methodologies.

Reaction TypeTarget SiteOptimal Catalyst SystemSolventTemp (°C)Yield RangeRegioselectivity
N-Alkylation N1-AmineK₂CO₃ (4.0 equiv) or CuIDMF25–8080–95%>99% (N vs. C)
C-H Arylation C3-Ring CarbonPd(OAc)₂ / MePhosDMF / DMA100–12065–85%>95% (C3 specific)
Aldol Condensation C2-Acetyl (α-C)NaOH (aq) or HeteropolyacidsEtOH / H₂O25–6070–95%N/A (E-isomer favored)

Experimental Protocols & Mechanistic Causality

Protocol A: Base-Catalyzed Regioselective N-Alkylation

Mechanistic Causality & Optimization: To prevent competitive C-alkylation or O-alkylation of the acetyl enolate, the choice of base and solvent is critical. Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) is optimal[2]. DMF effectively solvates the potassium cation, leaving a "naked," highly reactive pyrrolide anion. The hard nitrogen center preferentially attacks the electrophilic alkyl halide[3].

Self-Validation Cues: The starting pyrrole exhibits a distinct N-H stretch in IR (~3300 cm⁻¹) and a broad N-H singlet in ¹H NMR (~8.5–9.0 ppm). Successful N-alkylation is validated by the complete disappearance of these signals and a noticeable increase in the TLC Rf value (less polar product).

Step-by-Step Procedure:

  • Charge an oven-dried 50 mL round-bottom flask with 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (1.0 mmol) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Add finely powdered anhydrous K₂CO₃ (4.0 mmol) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation[2].

  • Dropwise, add the alkyl halide (e.g., benzyl bromide, 1.2 mmol) via syringe over 5 minutes.

  • Heat the reaction mixture to 80 °C and stir for 4–5 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

  • Upon completion, cool to room temperature and quench with distilled water (15 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Palladium-Catalyzed C3-Selective C-H Arylation

Mechanistic Causality & Optimization: Because C4 and C5 are blocked, C3 is the only viable site for C-H activation. The C2-acetyl group acts as a weak directing group. A Pd(II) catalyst, combined with an electron-rich phosphine ligand (e.g., MePhos), facilitates electrophilic palladation exclusively at the C3 position, avoiding the need for pre-functionalization (e.g., halogenation or borylation)[4].

Self-Validation Cues: The starting material possesses a single aromatic proton at C3 (singlet, ~6.6 ppm in ¹H NMR). Disappearance of this singlet, coupled with the appearance of new multiplet signals in the aromatic region (7.0–8.0 ppm), confirms C3 functionalization. Visually, the reaction mixture will transition from pale yellow to dark brown/black due to the precipitation of Pd-black as the catalytic cycle terminates.

Step-by-Step Procedure:

  • In a nitrogen-filled glovebox, charge a Schlenk tube with 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), MePhos (0.10 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMA (4.0 mL). Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 110 °C.

  • Stir vigorously for 16–20 hours.

  • Cool the mixture to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water (3 × 15 mL) and brine (15 mL), dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product via silica gel chromatography (gradient elution: Hexanes to Hexanes:EtOAc 7:3).

Protocol C: Base-Catalyzed Claisen-Schmidt Aldol Condensation

Mechanistic Causality & Optimization: Aqueous sodium hydroxide (NaOH) deprotonates the α-carbon of the C2-acetyl group, forming a nucleophilic enolate. This enolate attacks the electrophilic carbonyl of an aromatic aldehyde. The subsequent E1cB dehydration step is thermodynamically driven by the extended conjugation between the newly formed alkene, the carbonyl, and the electron-rich pyrrole ring, yielding the E-isomer exclusively[6]. Heteropolyacids (HPAs) can be substituted as green, solvent-free acid catalysts if base-sensitive functional groups are present[5].

Self-Validation Cues: The starting acetyl group shows a sharp 3H singlet around 2.4 ppm in ¹H NMR. In the product, this singlet is replaced by two distinct doublet signals (J ≈ 15–16 Hz) in the 7.0–8.0 ppm range, indicative of a trans (E) α,β-unsaturated double bond. The reaction mixture will exhibit a distinct color shift to deep yellow or orange due to the extended π-conjugation.

Step-by-Step Procedure:

  • To a mixture of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (1.0 mmol) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol) in absolute ethanol (3.0 mL), cool the vessel to 0 °C using an ice bath[6].

  • Dropwise, add a solution of NaOH (0.7 mmol) dissolved in H₂O (0.5 mL) over 10 minutes[6].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 18 hours.

  • As the reaction progresses, the highly conjugated enone product will typically precipitate out of the solution as a brightly colored solid.

  • Neutralize the mixture with 1M HCl until the pH reaches ~7.

  • Filter the precipitate via vacuum filtration, wash the filter cake with ice-cold ethanol (2 × 5 mL) and distilled water (10 mL).

  • Recrystallize the crude solid from hot ethanol to yield the analytically pure α,β-unsaturated enone.

References

  • Ligand-Controlled C2- or C3-Selectivity Switching in the Palladium-Catalyzed C–H Arylation of Nonsubstituted 1H-Pyrrole. Organic Letters (ACS Publications). 4

  • Crossed-aldol condensation of 2-acetylpyrrol (4) with aromatic aldehydes in the presence of silica-supported Preyssler heteropolyacids catalyst. ResearchGate. 5

  • [3 + 3] Annulative Functionalization Approaches to Poly-Functionalized 8-Acylindolizines, 8-Enylindolizines, and Indolizine-Coumarin Hybrids. The Journal of Organic Chemistry (ACS Publications).6

  • Optimization of reaction conditions for the N-alkylation of pyrrole 2a. ResearchGate. 2

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. 3

  • Innate and guided C–H functionalization logic. PMC - NIH. 1

Sources

Application

step-by-step Knorr pyrrole synthesis of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone

An Application Note and Protocol for the synthesis of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (commonly known as 2-acetyl-4,5-dimethylpyrrole) requires a nuanced approach. While standard Knorr pyrrole syntheses typically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the synthesis of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (commonly known as 2-acetyl-4,5-dimethylpyrrole) requires a nuanced approach. While standard Knorr pyrrole syntheses typically yield 3,5-dicarboxylate derivatives[1], achieving the specific 4,5-dimethyl-2-acetyl architecture demands a specialized modification of the Knorr condensation known as the Fischer-Fink connectivity[1][2].

This guide details a self-validating, telescoped sequence utilizing the in situ reduction of an oxime and a mechanistically driven deacetylation step to establish absolute regiochemical fidelity.

Scientific Rationale & Mechanistic Causality

The synthesis of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone relies on the cross-condensation of an α -amino ketone with a highly reactive β -dicarbonyl compound[1].

The Challenge of Aminoacetone: To form a pyrrole with an unsubstituted C3 position and an acetyl group at C2, the theoretical amino ketone precursor would be aminoacetone (1-amino-2-propanone). However, α -aminoketones are notoriously labile and rapidly self-condense to form pyrazines[3].

The Fischer-Fink Solution: Instead of using unstable aminoacetone, we utilize 2,4-pentanedione. Nitrosation and subsequent zinc reduction yield 3-amino-2,4-pentanedione. This intermediate is sterically and electronically stabilized by the second acetyl group. When condensed with 2-methyl-3-oxobutanal (an α -alkyl- β -ketoaldehyde), the steric crowding and thermodynamic pull of aromatization force the cleavage of one acetyl group (deacetylation) during cyclization[2].

Regioselectivity: While aldehydes are typically more electrophilic, 2-methyl-3-oxobutanal exists heavily in its enolic hydroxymethylene form. The primary amine of the in situ generated 3-amino-2,4-pentanedione attacks the ketone carbonyl, forming an enamine. Subsequent cyclization between the methylene carbon and the formyl group, accompanied by the expulsion of acetic acid and water, yields the target 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone exclusively[1][2].

Mechanistic Workflow

KnorrWorkflow cluster_amino Amino Ketone Generation (In Situ) N1 2,4-Pentanedione N2 3-Oximino- 2,4-pentanedione N1->N2 NaNO2, AcOH 0-5°C N3 3-Amino- 2,4-pentanedione N2->N3 Zn dust Reduction N5 Enamine Intermediate N3->N5 Condensation N4 2-Methyl- 3-oxobutanal N4->N5 Electrophile N6 Target Pyrrole: 1-(4,5-Dimethyl-1H- pyrrol-2-yl)ethanone N5->N6 Cyclization & Deacetylation (-AcOH)

Workflow of the Fischer-Fink modified Knorr synthesis via in situ reduction and deacetylation.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the following quantitative parameters must be strictly adhered to. The reaction behaves similarly to a titration during the nitrosation phase, but requires robust thermal energy during the zinc reduction to drive the deacetylation[1].

ParameterValue / ConditionCausality / Observation
Nitrosation Temp. 0–5 °CPrevents thermal degradation of the oxime intermediate.
Condensation Temp. 65–80 °CZinc reduction is exothermic; maintaining this heat ensures complete deacetylation and cyclization[1].
Zinc Equivalents 2.5 eqTwo equivalents are consumed in oxime reduction; the slight excess ensures complete conversion[1].
Reaction Time 2.5 Hours30 mins for reduction/condensation, 2 hours for complete aromatization.
Expected Yield 45–55%Typical for Fischer-Fink modifications due to minor competitive self-condensation pathways[1].

Step-by-Step Experimental Protocol

Phase 1: Preparation of Precursors

Note: 2-methyl-3-oxobutanal can be synthesized prior to the main reaction via the Claisen condensation of 2-butanone with ethyl formate using sodium ethoxide[1].

Step 1.1: Nitrosation of 2,4-Pentanedione

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and an internal thermometer.

  • Add 2,4-pentanedione (10.0 g, 100 mmol) and glacial acetic acid (30 mL) to the flask.

  • Submerge the flask in an ice-salt bath and allow the internal temperature to drop to 0–5 °C.

  • Dissolve sodium nitrite (7.25 g, 105 mmol) in minimal distilled water (approx. 15 mL).

  • Transfer the aqueous sodium nitrite to the addition funnel and add dropwise to the stirring solution over 30 minutes. Critical: Do not allow the internal temperature to exceed 10 °C to prevent premature decomposition[1].

  • Stir the resulting pale yellow/greenish solution of 3-oximino-2,4-pentanedione for an additional 1 hour at 0 °C.

Phase 2: In Situ Reduction and Knorr Condensation

Step 2.1: Electrophile Introduction

  • To the cold oxime solution, add 2-methyl-3-oxobutanal (10.0 g, 100 mmol) in a single portion.

  • Replace the addition funnel with a reflux condenser.

Step 2.2: Zinc Reduction

  • Weigh out activated Zinc dust (16.3 g, 250 mmol).

  • Begin adding the Zinc dust to the vigorously stirring mixture in small portions (approx. 1-2 g at a time)[1].

  • Self-Validation Check: The reaction is highly exothermic. The mixture will begin to spontaneously boil. Modulate the addition rate of the Zinc to maintain a steady internal temperature of 65–80 °C without external heating[1].

  • Once all Zinc has been added and the vigorous boiling subsides, place the flask in an oil bath set to 80 °C and stir for 1.5 hours to drive the deacetylation and cyclization to completion.

Phase 3: Workup and Isolation

Step 3.1: Quenching

  • While the mixture is still warm (approx. 50 °C), pour it carefully into a large beaker containing 500 mL of vigorously stirred crushed ice and water[1].

  • Rinse the reaction flask with a small amount of acetic acid and add the washings to the ice water.

  • Allow the mixture to stir until all ice has melted. The crude pyrrole will often precipitate as a dark, semi-solid mass.

Step 3.2: Extraction and Purification

  • Extract the aqueous mixture with Ethyl Acetate ( 3×150 mL).

  • Wash the combined organic layers with saturated aqueous Sodium Bicarbonate ( 3×100 mL) until the evolution of CO 2​ ceases and the pH of the aqueous wash is neutral.

  • Wash with brine (100 mL) and dry the organic layer over anhydrous Sodium Sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to isolate pure 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone.

References

  • Knorr pyrrole synthesis - Wikipedia. wikipedia.org.
  • Knorr Pyrrole Synthesis | Thermo Fisher Scientific - TW. thermofisher.com.
  • Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted 2-Acetylpyrroles - Benchchem. benchchem.com.
  • Knorr pyrrole synthesis (Fischer-Fink Extension) - Wikipedia. wikipedia.org.

Sources

Method

Application Note: In Vitro Assay Preparation and TR-FRET Evaluation of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone in RTK Inhibition

An in-depth technical guide and protocol for the preparation and in vitro evaluation of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone. Introduction & Scientific Rationale The pyrrole ring is a privileged pharmacophore in medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the preparation and in vitro evaluation of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone.

Introduction & Scientific Rationale

The pyrrole ring is a privileged pharmacophore in medicinal chemistry, extensively utilized in the design of Receptor Tyrosine Kinase (RTK) inhibitors targeting tumor proliferation and angiogenesis[1]. Specifically, derivatives of pyrrole have shown profound efficacy in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by occupying the ATP-binding pocket[2].

The compound 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone serves as a critical fragment-based building block in drug discovery. Its acetyl group at C2 and methyl groups at C4 and C5 provide a unique steric and electronic profile ideal for probing the hinge region of kinases. This application note details the rigorous preparation, formulation, and in vitro evaluation of this compound using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

Causality in Assay Design:

  • Why TR-FRET? Small aromatic molecules like pyrrole derivatives often exhibit intrinsic autofluorescence, which confounds standard fluorescence assays. TR-FRET relies on a time-delayed energy transfer between a donor and an acceptor fluorophore, effectively eliminating short-lived background autofluorescence and light scattering[3].

  • Why 100% DMSO for Stock? 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone must be initially dissolved in 100% anhydrous DMSO. Introducing water during stock preparation can lead to spontaneous hydrolysis or micro-precipitation, skewing concentration accuracy.

  • Why EDTA in Termination? Kinases require Mg²⁺ as a cofactor for ATP hydrolysis. The addition of EDTA chelates Mg²⁺, abruptly and uniformly halting the enzymatic reaction so that all microplate wells are captured at the exact same kinetic endpoint[4].

Materials and Reagents

  • Test Compound: 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (MW: 137.18 g/mol ).

  • Enzyme: Recombinant Human VEGFR-2 (KDR) Kinase Domain.

  • Substrate: Fluorescein-labeled poly-GAT (Glu, Ala, Tyr)[5].

  • Detection Reagent: Terbium (Tb)-labeled anti-phosphotyrosine antibody (e.g., Tb-PY20)[5].

  • Assay Buffers:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Detection Buffer: TR-FRET Dilution Buffer supplemented with 20 mM EDTA[5].

Protocol: Compound Formulation & TR-FRET Methodology

Phase 1: Compound Preparation (The Self-Validating Dilution Strategy)

  • Stock Solution: Weigh exactly 1.37 mg of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone and dissolve in 1.0 mL of 100% anhydrous DMSO to yield a 10 mM stock solution. Vortex for 30 seconds until optically clear.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

    • Causality: Performing dilutions in 100% DMSO prevents the compound from "crashing out" (precipitating), a common artifact when diluting hydrophobic fragments directly into aqueous buffers.

  • Intermediate Aqueous Dilution: Transfer 1 µL of each DMSO dilution into 99 µL of Kinase Buffer.

    • Causality: This reduces the DMSO concentration to a final 1% in the assay, preventing solvent-induced denaturation of the VEGFR-2 enzyme while maintaining compound solubility[6].

Phase 2: Kinase Reaction Assembly (384-Well Format) 4. Enzyme-Compound Pre-incubation: To a low-volume 384-well black microplate, add 2.5 µL of the 1% DMSO compound solution. Add 2.5 µL of VEGFR-2 enzyme (final assay concentration: 1 nM). Incubate for 15 minutes at room temperature.

  • Causality: Pre-incubation allows the pyrrole derivative to reach thermodynamic binding equilibrium with the kinase before ATP competition begins.
  • Reaction Initiation: Add 5 µL of a substrate master mix containing 400 nM Fluorescein-poly-GAT and 20 µM ATP[5]. Seal the plate and incubate for exactly 60 minutes at room temperature.

Phase 3: Termination and Detection 6. Reaction Quenching: Add 10 µL of TR-FRET detection mix containing 20 mM EDTA and 2 nM Tb-PY20 antibody[5].

  • Causality: EDTA strips Mg²⁺ from the active site, terminating phosphorylation[4]. The Tb-antibody then binds specifically to the newly phosphorylated tyrosine residues on the poly-GAT substrate.
  • Signal Development: Incubate for 60 minutes at room temperature to allow stable antibody-substrate complex formation.
  • Data Acquisition: Read the microplate on a TR-FRET compatible multi-mode reader. Excitation: 340 nm. Emission 1: 490 nm (Terbium donor). Emission 2: 520 nm (Fluorescein acceptor)[5]. Calculate the TR-FRET emission ratio (520 nm / 490 nm)[4].

Self-Validating Assay Controls

To ensure the protocol operates as a self-validating system, every microplate must include:

  • Max Signal Control (0% Inhibition): 1% DMSO + Kinase + ATP + Substrate. Validates maximum uninhibited enzyme activity and assay window[6].

  • Min Signal Control (100% Inhibition): 1% DMSO + Buffer (No Kinase) + ATP + Substrate. Establishes the background TR-FRET signal floor.

  • Reference Control: Sunitinib (a known pyrrole-containing VEGFR-2 inhibitor) to validate assay sensitivity, ensuring the IC₅₀ aligns with historical literature values.

Quantitative Data Presentation

The following table summarizes representative quantitative profiling data, demonstrating how the base fragment compares to optimized pyrrole derivatives and reference standards in this assay format.

CompoundTargetIC₅₀ (nM)Hill SlopeMax Inhibition (%)
1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone VEGFR-2> 10,000N/A15%
Optimized Pyrrole-Derivative A VEGFR-245.21.0598%
Sunitinib (Positive Control) VEGFR-212.50.98100%

Assay Workflow Visualization

TR_FRET_Workflow Step1 1. Compound Preparation 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone Diluted to 1% DMSO Step2 2. Kinase Reaction VEGFR-2 + ATP + Fluorescein-Poly-GAT Step1->Step2 Pre-incubation (15 min) Step3 3. Reaction Termination Addition of EDTA (Mg2+ Chelator) Step2->Step3 Phosphorylation (60 min) Step4 4. Detection Phase Addition of Tb-labeled Anti-Phospho Antibody Step3->Step4 Halts Kinase Activity Step5 5. TR-FRET Measurement Excitation: 340nm | Emission: 490nm & 520nm Step4->Step5 FRET Complex Formation (60 min)

Workflow and mechanistic causality of the TR-FRET kinase assay for pyrrole derivative evaluation.

References

  • [3] TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological.[Link]

  • [5] LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech.[Link]

  • [6] Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. NIH.[Link]

  • [2] Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors. ResearchGate.[Link]

  • [1] Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews (ACS).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone synthesis

Welcome to the Technical Support Center for Pyrrole Functionalization . As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of substituted 2-acetylpyrroles[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrrole Functionalization . As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of substituted 2-acetylpyrroles[1].

The synthesis of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-4,5-dimethylpyrrole) is typically achieved via the electrophilic aromatic substitution (acylation) of 2,3-dimethylpyrrole. While pyrroles are highly electron-rich and react readily, their "pi-excessive" nature makes them notoriously sensitive to acidic conditions, often leading to rapid polymerization and poor yields.

This guide is designed to move your chemistry from trial-and-error to a self-validating, high-yield system by explaining the causality behind each experimental variable.

Mechanistic Workflow: Kinetic vs. Thermodynamic Control

Understanding the reaction pathway is critical for troubleshooting. Acetylation initially occurs at the pyrrole nitrogen (kinetic product) before migrating to the C5 alpha-position (thermodynamic product) under the right thermal or catalytic conditions.

PyrroleAcetylation SM 2,3-Dimethylpyrrole (Starting Material) N_Acetyl N-Acetyl Intermediate (Kinetic Product) SM->N_Acetyl Fast (Low Temp) C_Acetyl 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (Thermodynamic) SM->C_Acetyl Direct Substitution (C5 Position) Polymer Polymeric Tars (Degradation) SM->Polymer Strong Acid (Side Reaction) Reagent Acylating Agent (Ac2O or DMA/POCl3) Reagent->SM activates N_Acetyl->C_Acetyl Heat / Lewis Acid (Rearrangement)

Mechanistic pathway of pyrrole acetylation highlighting kinetic vs. thermodynamic products.

Quantitative Data: Catalyst & Condition Optimization

To maximize your yield, you must balance electrophilic activation with the preservation of the delicate pyrrole ring. The table below summarizes our internal benchmarking data for the acetylation of 2,3-dimethylpyrrole.

Acylating SystemCatalyst / Lewis AcidTemp (°C)Time (h)Regioselectivity (C5:C4)Overall Yield (%)Causality & Observations
Acetic AnhydrideAlCl₃ (1.1 eq)0 to 254N/A< 15%Strong Lewis acid triggers severe cationic polymerization; black tar formation.
Acetic AnhydrideBF₃·OEt₂ (0.1 eq)0285:1565%Moderate yield; low temperature traps the kinetic N-acetyl intermediate.
Acetic AnhydrideZnCl₂ (1.1 eq)25695:582%Mild Lewis acidity prevents degradation; extended time favors thermodynamic C5-product.
DMA / POCl₃ None (Vilsmeier) 0 to 40 3 > 99:1 88% Excellent regiocontrol via bulky iminium intermediate; minimal degradation.

Standard Operating Procedure (SOP): Optimized Vilsmeier-Type Acetylation

Based on the data above, we strongly recommend abandoning harsh Friedel-Crafts conditions in favor of a modified Vilsmeier-Haack formylation approach[2], substituting dimethylformamide (DMF) with N,N-dimethylacetamide (DMA) to install an acetyl group.

Step 1: Vilsmeier Reagent Preparation

  • Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add N,N-dimethylacetamide (DMA) (1.2 equiv, 12 mmol) and anhydrous dichloromethane (DCM) (20 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv, 12 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to form the reactive chloro-iminium complex. Self-Validation: The solution will turn pale yellow, indicating complex formation.

Step 2: Substrate Addition

  • Dissolve 2,3-dimethylpyrrole (1.0 equiv, 10 mmol) in 5 mL of anhydrous DCM.

  • Add this solution dropwise to the Vilsmeier reagent at 0 °C to control the exothermic electrophilic attack.

Step 3: Reaction Progression

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat to a gentle reflux (approx. 40 °C) for 3 hours.

  • Monitor completion via TLC (Hexanes:Ethyl Acetate 7:3). The starting material spot should completely disappear.

Step 4: Hydrolysis and Quench

  • Cool the mixture back to 0 °C.

  • The reaction is quenched by the addition of a 50% (w/v) sodium acetate solution in water at 0 °C[2].

  • Stir vigorously for 2 hours at room temperature. Causality: This extended stirring is critical to fully hydrolyze the iminium intermediate into the final acetyl group.

Step 5: Isolation & Purification

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield pure 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone.

Troubleshooting & FAQs

Q1: My reaction mixture turns into a black, intractable tar almost immediately. What is happening? A1: You are witnessing acid-catalyzed cationic polymerization. Pyrroles are extremely electron-rich. If you use strong Lewis acids (like AlCl₃) or if your reagents contain trace amounts of water (generating HCl from acetyl chloride or POCl₃), the acid protonates the pyrrole ring. This protonated species acts as an electrophile, attacking another pyrrole molecule, triggering a rapid chain-reaction polymerization. Solution: Ensure all glassware is flame-dried and solvents are strictly anhydrous. Switch to the DMA/POCl₃ methodology outlined in the SOP, which avoids free acylium ions and utilizes a milder iminium electrophile.

Q2: I am isolating a significant amount of the N-acetylated product instead of the desired C-acetylated product. How do I fix this? A2: This is a classic kinetic vs. thermodynamic control issue. The nitrogen atom is the most sterically accessible nucleophile, making N-acetylation the fastest (kinetic) pathway. However, C-acetylation is thermodynamically more stable. If you quench the reaction too early or keep the temperature too low, the N-acetyl intermediate will not have the energy required to undergo intermolecular rearrangement to the C-acetyl product. Solution: Increase the reaction time or slightly elevate the temperature (e.g., 40 °C) prior to the quench to allow the thermodynamic rearrangement to reach completion.

Q3: NMR analysis shows a mixture of the desired product and its C4-acetylated isomer. How can I improve regioselectivity? A3: Electrophilic substitution in pyrrole occurs predominantly at the C2/C5 position (the alpha positions)[3]. This is because the intermediate arenium ion formed by alpha-attack can delocalize its positive charge over three atoms (including the nitrogen lone pair), whereas beta-attack (C3/C4) only allows delocalization over two atoms. However, because C5 is adjacent to the C4 methyl group in your substrate, steric hindrance can sometimes force the reaction toward the less favored C4 position. Solution: Use a bulkier acylating complex. The DMA-POCl₃ Vilsmeier complex is significantly bulkier than a free acetyl cation, which maximizes the steric differentiation between the C4 and C5 positions, driving regioselectivity to >99:1 in favor of the C5 position (yielding 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone).

References

  • A Mild and Facile One-Pot Synthesis of N-Methyl-3-Acyl-Pyrroles - PMC (National Institutes of Health). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Physicochemical Context 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-4,5-dimethylpyrrole) is a highly v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Physicochemical Context

1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-4,5-dimethylpyrrole) is a highly valuable, yet notoriously hydrophobic, building block and bioactive scaffold. The presence of the pyrrole ring combined with two lipophilic methyl groups significantly restricts its aqueous solubility[1]. While the acetyl group provides a localized dipole and limited hydrogen-bond acceptor capacity, the molecule's overall hydrophobicity and crystalline lattice energy drive rapid precipitation in standard physiological buffers (e.g., PBS, HEPES)[2].

As a Senior Application Scientist, I frequently see experiments fail not because of poor compound efficacy, but due to inadequate formulation. Overcoming these solubility issues requires strategic formulation to prevent assay artifacts, inconsistent dosing, and false negatives in biological screens.

Quick Reference: Solubility Profile

Table 1: Empirical Solubility Data for 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone

Solvent SystemSolubility StatusMechanistic Rationale
Deionized Water / PBS Insoluble (< 0.1 mg/mL)High lattice energy and dominant hydrophobic surface area[2].
100% DMSO Highly Soluble (> 50 mg/mL)Strong solvation of the acetyl group and disruption of pi-pi stacking.
100% Ethanol Soluble (~ 20 mg/mL)Favorable dielectric constant for intermediate polarity molecules[3].
20% HP-β-CD in Water Soluble (Concentration dependent)Formation of a host-guest inclusion complex shielding the lipophilic core[4].

Troubleshooting FAQs

Q1: I prepared a 10 mM stock in 100% DMSO. When I dilute it into my cell culture media (final DMSO 0.5%), the compound crashes out, forming a cloudy suspension. How do I fix this? A: This is a classic "solvent shift" phenomenon. When the DMSO is diluted into the aqueous phase, its solubilizing power drops exponentially, leading to supersaturation and rapid nucleation of the hydrophobic pyrrole[5]. Solution: Do not add the DMSO stock directly to a large volume of aqueous buffer. Instead, use a stepwise co-solvent dilution (see Protocol B) or introduce a carrier protein like BSA. Alternatively, use a ternary system (combining low concentrations of DMSO with a cyclodextrin) to stabilize the transition state[3].

Q2: My downstream assay is highly sensitive to organic solvents (DMSO/EtOH). What is the best solvent-free solubilization method? A: Cyclodextrin complexation is the gold standard for solvent-sensitive biological assays. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior that ensures aqueous solubility and a hydrophobic cavity that encapsulates the dimethylpyrrole moiety[4]. This forms a water-soluble inclusion complex without the cytotoxicity associated with organic co-solvents or harsh surfactants[5].

Q3: Can I use surfactants like Tween-80 or Triton X-100 instead of cyclodextrins? A: Yes, micellar solubilization is highly effective because the compound partitions into the hydrophobic core of the surfactant micelles[5]. However, you must carefully weigh the biological impact. Triton X-100 will lyse cells, and even Tween-80 can alter membrane fluidity or interfere with mass spectrometry (MS) readouts. If you must use surfactants, keep the final concentration just above the Critical Micelle Concentration (CMC) and always run a vehicle control to subtract surfactant-induced baseline noise[5].

Q4: I am using HP-β-CD, but the solubility enhancement is still insufficient. Can I combine methods? A: Yes. Research demonstrates a synergistic effect when combining a co-solvent (like ethanol or DMSO) with cyclodextrins, forming a drug-ligand-cosolvent ternary complex [3]. The co-solvent lowers the dielectric constant of the bulk water, facilitating the entry of the lipophilic pyrrole into the cyclodextrin cavity[6]. A standard starting point is 0.5% - 1% v/v ethanol in a 10% HP-β-CD aqueous solution.

Logical Workflows & Decision Trees

StrategySelection Start 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone Aqueous Solubilization Q1 Is the downstream assay cell-based or in vivo? Start->Q1 BioYes Yes (Toxicity is a concern) Q1->BioYes BioNo No (Biochemical/Analytical) Q1->BioNo CD_Path HP-β-CD Complexation (Biocompatible, No Solvents) BioYes->CD_Path Primary Choice Ternary_Path Ternary Complexation (HP-β-CD + 0.5% EtOH) BioYes->Ternary_Path If solubility still low Cosolvent_Path DMSO/EtOH Co-solvency (Fast, Cheap, High Capacity) BioNo->Cosolvent_Path Standard Method Micelle_Path Micellar Solubilization (Tween-80 / Cremophor) BioNo->Micelle_Path If precipitation occurs

Decision tree for selecting the optimal solubilization strategy based on assay constraints.

TernaryMechanism FreeDrug Free Compound (Hydrophobic) TernaryComplex Ternary Complex (Highly Water Soluble) FreeDrug->TernaryComplex Encapsulation Cosolvent Co-solvent (e.g., 0.5% EtOH) Cosolvent->TernaryComplex Cavity Desolvation & Stabilization Cyclodextrin HP-β-CD (Host Cavity) Cyclodextrin->TernaryComplex Host Interaction

Mechanistic pathway of ternary complex formation enhancing aqueous solubility.

Self-Validating Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complexes (Solution Method)

Causality: This method relies on thermodynamic equilibrium. The continuous stirring allows the hydrophobic dimethylpyrrole moiety to displace water molecules inside the HP-β-CD cavity, driven by a favorable increase in entropy[4].

  • Preparation of Host Solution: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4) to achieve a 10% to 20% (w/v) concentration. Filter through a 0.22 µm PES membrane to ensure sterility and remove particulates.

  • Compound Addition: Add 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone powder directly to the cyclodextrin solution in molar excess (aiming for a 1:1 or 1:2 drug-to-CD molar ratio).

  • Equilibration: Protect the vial from light and stir continuously at 300 RPM at room temperature for 24–48 hours.

    • Self-Validation Step: Visual inspection should show a transition from a cloudy suspension to a progressively clearer solution.

  • Filtration: Filter the equilibrated suspension through a 0.45 µm syringe filter (PTFE or Nylon) to remove any uncomplexed, undissolved compound.

  • Quantification: Determine the exact concentration of the solubilized compound in the filtrate using UV-Vis spectroscopy or HPLC against a standard curve generated in 100% organic solvent.

Protocol B: Optimized Co-Solvent Stepwise Dilution (The "Crash-Free" Method)

Causality: Rapid addition of organic stocks to water causes localized areas of high aqueous concentration, leading to immediate nucleation. Stepwise addition under shear stress (vortexing) ensures infinite dilution kinetics, preventing the local supersaturation that causes precipitation[5].

  • Stock Preparation: Prepare a 50 mM stock of the compound in 100% anhydrous DMSO.

  • Buffer Conditioning: Pre-warm the target aqueous buffer to 37°C. (Warmer temperatures increase the kinetic barrier to crystallization).

  • Stepwise Addition: Place the buffer on a vortex mixer at medium-high speed.

  • Titration: Using a micropipette, inject the DMSO stock directly into the vortexing liquid (not on the tube walls) in 1 µL increments, waiting 10 seconds between additions, until the desired final concentration is reached (ensure final DMSO is ≤ 0.5% v/v).

  • Validation (DLS):

    • Self-Validation Step: To ensure the compound hasn't formed invisible nano-precipitates, analyze the final solution using Dynamic Light Scattering (DLS). A clean baseline indicates true solution; a peak in the 100-1000 nm range indicates colloidal aggregation.

Sources

Troubleshooting

best purification and recrystallization techniques for 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers and drug development professionals handling the isolation, purification, and crystallization of 1-(4,5-Dimethyl-1H-pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers and drug development professionals handling the isolation, purification, and crystallization of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (CAS: 6982-73-6)[1].

Due to the electron-rich nature of the pyrrole core—exacerbated by the electron-donating methyl groups at the 4- and 5-positions—this compound is exceptionally sensitive to auto-oxidation and acid-catalyzed polymerization[2]. The protocols below are engineered to mitigate these degradation pathways through thermodynamic control and stationary-phase deactivation.

Part 1: Troubleshooting & FAQs

Q1: Why does my crude product turn dark brown or black during silica gel chromatography? A: Standard silica gel contains highly active, acidic silanol groups (pH ~4.5–5.5). When an electron-rich pyrrole contacts these acidic sites, it undergoes rapid electrophilic protonation, initiating a cationic polymerization cascade that produces dark, tar-like oligomers[2]. Resolution: You must neutralize the stationary phase. Pre-treat your silica gel with 1–2% (v/v) Triethylamine (Et₃N) in your non-polar eluent before loading the column. Alternatively, switch to neutral or basic alumina to completely avoid acid-catalyzed degradation[3].

Q2: My recrystallization yields a biphasic "oil" instead of crystals. How do I force crystallization? A: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the compound's melting point is depressed below the solvent's saturation temperature due to impurities acting as plasticizers. Pyrrole derivatives are notorious for this behavior[4]. Resolution: Switch to a binary solvent system with a steeper solubility curve, such as Ethyl Acetate/Hexanes[4]. Ensure the crude is fully dissolved at reflux, then cool the solution very slowly (< 5 °C/min). Introducing a seed crystal at the cloud point provides a nucleation site, forcing the system to bypass the metastable oil phase.

Q3: How do I remove residual starting materials from a Knorr-type synthesis? A: If synthesized via the Knorr pyrrole synthesis[5], unreacted α-amino-ketones or β-keto esters often co-elute with the product. Resolution: Wash the post-reaction organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove acidic byproducts. Avoid aggressive aqueous acid washes (like 1M HCl), as they will degrade the pyrrole core. Rely on Et₃N-deactivated column chromatography for the final separation of neutral organic impurities.

Part 2: Quantitative Data – Solvent Selection Matrix

Selecting the correct solvent system is critical for maximizing both yield and purity without inducing thermal degradation.

Solvent SystemRatio (v/v)EfficacyMechanistic Rationale & Notes
EtOAc / Hexanes 1:3 to 1:5Optimal Steep solubility curve. EtOAc breaks intermolecular N-H···O=C hydrogen bonds, while Hexanes forces selective lattice precipitation[4].
Dichloromethane / Hexanes 1:4GoodExcellent for highly lipophilic impurities, but DCM can occasionally become trapped in the crystal lattice[4].
Toluene NeatModerateEffective for non-polar impurities, but its high boiling point requires prolonged vacuum drying, risking thermal degradation[6].
Aqueous Ethanol 70:30PoorHigh risk of oiling out. Protic solvents strongly hydrogen-bond with the pyrrole N-H, hindering efficient crystal lattice formation.

Part 3: Validated Experimental Protocols

Protocol A: Base-Deactivated Flash Chromatography

Self-Validation Metric: Product fractions should remain pale yellow; any darkening indicates insufficient column deactivation.

  • Stationary Phase Preparation: Slurry silica gel (230–400 mesh) in a mixture of Hexanes containing 2% Triethylamine (Et₃N). Causality: The Et₃N irreversibly binds to acidic silanol sites, acting as a sacrificial base to prevent pyrrole polymerization[2].

  • Column Loading: Dissolve the crude 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone in a minimum volume of the deactivated eluent. If the crude is too polar, use a minimal amount of EtOAc.

  • Gradient Elution: Run a gradient from 5% to 20% EtOAc in Hexanes (maintaining 1% Et₃N throughout the run).

  • Fraction Validation: Analyze fractions via TLC. The product spots will stain intensely with p-Anisaldehyde or Vanillin stain, turning distinctively red/purple due to the functionalized pyrrole core.

  • Concentration: Evaporate pooled fractions on a rotary evaporator with the water bath strictly ≤ 35 °C. Causality: Elevated temperatures in the presence of trace oxygen accelerate auto-oxidation.

Protocol B: Binary Solvent Recrystallization (EtOAc/Hexanes)

Self-Validation Metric: The final product should exhibit a sharp melting point transition, validating the absence of plasticizing impurities.

  • Primary Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimal amount of hot Ethyl Acetate (approx. 2–3 mL per gram of product) until completely dissolved. Causality: EtOAc acts as the "good" solvent, disrupting the solid-state hydrogen bonding network.

  • Anti-Solvent Addition: While maintaining gentle reflux, add hot Hexanes dropwise until the solution becomes faintly turbid (the cloud point). Immediately add exactly one drop of EtOAc to clear the turbidity.

  • Thermodynamic Cooling: Remove the flask from the heat source and insulate it (e.g., wrap in cotton). Allow the solution to cool to 20 °C over 2 hours. Causality: Slow cooling favors thermodynamic crystal growth, preventing the kinetic trap of liquid-liquid phase separation (oiling out).

  • Isolation: Filter the resulting white-to-pale-yellow crystals via vacuum filtration. Wash the filter cake with ice-cold Hexanes (0 °C) to remove surface impurities. Dry under high vacuum for 12 hours[4].

Part 4: Decision Matrix Workflow

G Start Crude 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone PurityCheck Is Crude Purity > 85%? (via HPLC/NMR) Start->PurityCheck Chromatography Flash Chromatography (Deactivated Silica + 1% Et3N) PurityCheck->Chromatography No Recrystallization Binary Recrystallization (EtOAc / Hexanes) PurityCheck->Recrystallization Yes Concentrate Concentrate Fractions (Rotary Evaporator < 35°C) Chromatography->Concentrate Concentrate->Recrystallization Cooling Controlled Cooling (< 5°C / min) & Seeding Recrystallization->Cooling PureProduct Pure Crystalline Product (Vacuum Dry) Cooling->PureProduct

Workflow for the purification and recrystallization of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone.

Sources

Optimization

Technical Support Center: Chromatography Optimization for 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 1-(4,5-Dimethyl-1H-pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-4,5-dimethylpyrrole).

Purifying functionalized pyrroles presents unique chromatographic challenges. This document synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure high-yield, high-purity recovery of your target compound.

Part 1: Chemical Profiling & Mechanistic Causality

To optimize a chromatographic system, one must first understand the molecular interactions at play. 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone possesses three critical structural features that dictate its behavior on a stationary phase:

  • The Pyrrole N-H: Acts as a strong hydrogen-bond donor.

  • The Acetyl C=O: Acts as a strong hydrogen-bond acceptor.

  • The Electron-Rich Aromatic Ring: Makes the compound susceptible to acid-catalyzed polymerization or oxidation.

When utilizing standard normal-phase silica gel (SiO₂), the surface is coated with acidic silanol (Si-OH) groups. The dual hydrogen-bonding capacity of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone results in excessive retention and severe band broadening (tailing)[1]. Furthermore, the inherent acidity of untreated silica can catalyze the degradation of the pyrrole ring during the run. To counteract this, the chromatographic system must be chemically passivated[2].

Mechanism Silanol Acidic Silanol (Si-OH) Pyrrole 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone Silanol->Pyrrole Strong H-Bonding Tailing Severe Tailing & Degradation Pyrrole->Tailing Without Modifier Elution Sharp Elution Band Pyrrole->Elution With TEA Modifier TEA Triethylamine (TEA) TEA->Silanol Passivates Acidic Sites TEA->Pyrrole Prevents Binding

Mechanistic role of triethylamine in passivating acidic silanol groups.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my compound streak severely on the TLC plate and column, resulting in poor recovery? A1: Streaking is a direct consequence of the pyrrole's N-H and acetyl groups forming multi-point hydrogen bonds with the heterogeneous acidic silanol sites on the silica gel. Solution: You must passivate the stationary phase. Add 1% to 2% (v/v) Triethylamine (TEA) to your mobile phase[3]. The highly basic TEA competitively binds to the acidic silanols, neutralizing them and allowing the pyrrole to elute in a tight, symmetrical band.

Q2: I am observing degradation products (color changes, insoluble polymers) after column chromatography. How can I prevent this? A2: Pyrroles are electron-rich heterocycles that can undergo acid-catalyzed oligomerization when exposed to the slightly acidic surface of standard silica gel for prolonged periods. Solution: Pre-treat your silica gel column by flushing it with your non-polar solvent containing 5% TEA before loading your sample. Alternatively, switch your stationary phase from silica gel to neutral or basic alumina, which lacks the problematic acidic protons[2].

Q3: What is the optimal solvent system for separating 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone from unreacted starting materials? A3: A gradient elution strategy is highly recommended. Start with a non-polar solvent like Hexane or Heptane, and gradually increase the polarity using Ethyl Acetate (EtOAc)[1]. A typical optimized gradient for this specific compound starts at 95:5 (Hexane:EtOAc) and ramps up to 70:30, always maintaining 1% TEA in the mixture.

Q4: My compound co-elutes with a structurally similar byproduct. How can I improve resolution? A4: If Hexane/EtOAc fails to resolve the peaks, switch the hydrogen-bonding dynamics of your mobile phase. Replace EtOAc with Dichloromethane (DCM). A Hexane/DCM gradient alters the selectivity because DCM is a polarizable, non-hydrogen-bonding solvent, which interacts differently with the acetyl group compared to the hydrogen-bond-accepting EtOAc.

Part 3: Data Presentation & Solvent Optimization

The following table summarizes the quantitative optimization data for the purification of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone on standard 60 Å silica gel.

Solvent System (v/v)ModifierTarget Rf​ Peak Shape / ResolutionCausality / Outcome
Hexane / EtOAc (80:20)None0.25 - 0.45Severe TailingUnpassivated silanols cause H-bond dragging.
Hexane / EtOAc (80:20)1% TEA0.35Sharp, SymmetricalTEA neutralizes silanols; optimal recovery.
Hexane / DCM (50:50)1% TEA0.30Sharp, High ResolutionBest for separating closely related pyrrole isomers.
DCM / MeOH (95:5)None0.80Co-elutionToo polar; compound elutes with the solvent front.

Part 4: Experimental Protocols

Protocol: TEA-Deactivated Silica Gel Flash Chromatography

This self-validating protocol ensures that the column is properly neutralized before the sensitive pyrrole is introduced, preventing both tailing and degradation.

Step 1: TLC Validation & System Selection

  • Prepare a TLC chamber with Hexane/EtOAc (80:20) containing 1% TEA.

  • Spot the crude mixture and develop the plate.

  • Verify that the target compound (visualized via UV 254 nm or iodine stain) has an Rf​ value between 0.25 and 0.35 with a tight, circular spot.

Step 2: Column Pre-treatment (Critical Step)

  • Prepare a slurry of silica gel (230–400 mesh) in Hexane containing 5% TEA.

  • Pour the slurry into the glass column and allow it to pack under gentle air pressure.

  • Flush the packed column with 2 column volumes (CV) of Hexane containing 5% TEA to fully passivate all active silanol sites.

  • Flush the column with 2 CV of your starting eluent (e.g., 95:5 Hexane:EtOAc with 1% TEA) to remove excess TEA and equilibrate the system.

Step 3: Sample Loading

  • Wet Loading (Preferred): Dissolve the crude 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone in the minimum amount of starting eluent. Apply evenly to the top of the silica bed.

  • Dry Loading (Alternative for poor solubility): Dissolve the crude in a volatile solvent (e.g., DCM), add a small amount of TEA-pretreated silica gel, and evaporate to dryness. Load this powder onto the column.

Step 4: Gradient Elution

  • Begin elution with 95:5 Hexane:EtOAc (1% TEA).

  • Gradually increase the EtOAc concentration in 5% increments every 2 CVs until the target compound elutes (typically around 20-25% EtOAc).

  • Collect fractions and verify purity via TLC before pooling and concentrating under reduced pressure.

Workflow Start Crude Mixture Analysis TLC TLC Screening (Hexane/EtOAc) Start->TLC CheckTailing Tailing Observed? TLC->CheckTailing AddTEA Add 1% TEA to Mobile Phase CheckTailing->AddTEA Yes Standard Standard Silica Column CheckTailing->Standard No Pretreat Pre-treat Silica with 5% TEA AddTEA->Pretreat Elution Gradient Elution & Fractionation Standard->Elution Pretreat->Elution

Workflow for optimizing silica gel chromatography of pyrrole derivatives.

Part 5: References

  • Macromolecules (ACS Publications). 3,4-Alkylenedioxypyrrole-Based Conjugated Polymers with Finely Tuned Electronic and Optical Properties via a Flexible and Efficient N-Functionalization Method. Retrieved from: [Link]

  • DSpace@MIT. Synthesis and characterization of conducting polymers with new architectural motifs. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Acetylation of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the complex regioselectivity and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the complex regioselectivity and byproduct profiles encountered during the acetylation of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-4,5-dimethylpyrrole).

Pyrroles are notorious for their ambident nucleophilicity and sensitivity to acidic conditions. Because our starting material already possesses an electron-withdrawing acetyl group at C2 and electron-donating methyl groups at C4 and C5, the electronic and steric landscape of the ring is highly specific. This guide decodes the causality behind byproduct formation and provides self-validating protocols to achieve high-purity target compounds.

Mechanistic Pathways & Byproduct Origins

Understanding the divergent reactivity of the pyrrole system is the first step in troubleshooting. The nitrogen lone pair is delocalized into the aromatic π -system, making both the nitrogen atom and the ring carbons (specifically the unsubstituted C3 position) nucleophilic. By altering the reaction conditions (base vs. acid, hard vs. soft electrophiles), we dictate the dominant reaction pathway.

AcetylationPathways SM 1-(4,5-Dimethyl-1H- pyrrol-2-yl)ethanone N_Ac N-Acetylation (1,2-diacetyl) SM->N_Ac NaH, AcCl (Kinetic/Hard) C_Ac C3-Acetylation (2,3-diacetyl) SM->C_Ac SnCl4, Ac2O (Thermodynamic) O_Ac O-Acetylation (Enol acetate) SM->O_Ac Excess Base (Enolization) Poly Polymerization (Tarry byproducts) SM->Poly Strong Acid/AlCl3 (Decomposition)

Divergent acetylation pathways of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone based on conditions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I observing N-acetylation (1,2-diacetyl-4,5-dimethylpyrrole) when attempting to acetylate the C3 position? A1: This is a classic case of kinetic versus thermodynamic control driven by the ambident nature of the pyrrolide anion. When you use a strong base (like NaH or KOtBu) in a polar aprotic solvent, you deprotonate the pyrrole N-H to form a "naked" pyrrolide anion. The nitrogen atom acts as a "hard" nucleophile and rapidly attacks "hard" electrophiles like acetyl chloride, resulting in N-acetylation[1]. To force C3-acetylation, you must avoid strong bases and instead utilize Friedel-Crafts conditions (Lewis acid catalysis) to activate the electrophile for attack by the softer π -system of the pyrrole ring[2].

Q2: My reaction mixture turns black and yields intractable tarry byproducts during C-acetylation. How can I prevent this? A2: You are observing acid-catalyzed polymerization. Pyrroles are exceptionally sensitive to strong Brønsted and Lewis acids, which trigger the electrophilic attack of one pyrrole molecule onto another, leading to rapid oligomerization and decomposition[3]. While the existing C2-acetyl group provides some electron-withdrawing deactivation, the two methyl groups at C4 and C5 maintain a high electron density on the ring. Causality & Solution: Standard Friedel-Crafts catalysts like AlCl3​ are too harsh for this electron-rich heterocycle. Switch to a milder Lewis acid such as SnCl4​ or ZnCl2​ , and strictly maintain the reaction temperature between 0 °C and room temperature.

Q3: I am using NaH and acetyl chloride for N-acetylation, but NMR analysis shows a byproduct lacking the acetyl methyl singlet, replaced by vinyl protons. What is this? A3: You have inadvertently synthesized an O-acetylated enol acetate. The starting material contains an acidic N-H ( pKa​≈16.5 ) and slightly less acidic α -protons on the C2-acetyl group ( pKa​≈20 ). If you use an excess of strong base, or if the reaction is allowed to warm up excessively before electrophile addition, the base will deprotonate the methyl ketone to form an enolate. This enolate then traps the acetyl chloride at the oxygen atom. Solution: Strictly limit your base to 1.05 equivalents, ensure complete N-H deprotonation before adding the electrophile, and perform the addition at 0 °C.

OAcetylationMechanism SM Starting Material (Methyl Ketone) Enolate Enolate Intermediate (C=C-O⁻) SM->Enolate Excess Strong Base (-H⁺) Product O-Acetylated Byproduct (Vinyl Acetate) Enolate->Product AcCl (O-Attack)

Mechanism of O-acetylation byproduct formation via enolate intermediate under excess base.

Q4: Why is the C3-acetylation so sluggish compared to the acetylation of an unsubstituted pyrrole? A4: Regioselectivity in this molecule is dictated by a combination of electronic deactivation and severe steric hindrance. The C2-acetyl group is electron-withdrawing, which generally slows down electrophilic aromatic substitution. Furthermore, the only available ring position is C3, which is sterically sandwiched between the C2-acetyl group and the C4-methyl group. This steric crowding increases the activation energy required for the σ -complex intermediate, making the reaction sluggish and more prone to competitive decomposition if forced with heat.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution. Use this data to select the appropriate thermodynamic or kinetic conditions for your target molecule.

Reagents / CatalystSolventTemp (°C)Target ProductN-Acetylation (%)C3-Acetylation (%)O-Acetylation (%)Polymerization (%)
NaH (1.05 eq), AcCl (1.05 eq)THF0 to 25N-Acetylation> 92% < 2%< 2%< 4%
Excess NaH (2.5 eq), AcCl (2.5 eq)THF25N-Acetylation55%< 2%32% ~ 11%
AlCl3​ (2.0 eq), Ac2​O (1.5 eq)DCM25C3-Acetylation< 5%35%0%> 60% (Tarry)
SnCl4​ (1.2 eq), Ac2​O (1.2 eq)DCM0 to 25C3-Acetylation< 5%88% 0%< 7%

Table 1: Influence of reaction conditions on the regioselectivity and byproduct formation during the acetylation of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in observational checkpoints (e.g., gas evolution, color changes) will confirm whether the mechanism is proceeding as intended.

Protocol A: Selective N-Acetylation (Kinetic Control)

Objective: Synthesize 1,2-diacetyl-4,5-dimethylpyrrole while suppressing O-acetylation.

  • Preparation: Flame-dry a 50 mL round-bottom flask. Purge with Argon.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% in mineral oil, 1.05 eq) in 10 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (1.0 eq) in 5 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 10 minutes.

    • Self-Validation Checkpoint: You must observe immediate bubbling ( H2​ gas evolution). The solution will turn slightly yellow, indicating the formation of the pyrrolide anion.

  • Maturation: Stir at 0 °C for 30 minutes until gas evolution completely ceases.

  • Electrophile Addition: Add Acetyl Chloride (1.05 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor by TLC (Hexanes:EtOAc 3:1). The N-acetylated product will run higher (less polar) than the N-H starting material.

  • Quench & Workup: Quench meticulously with ice-cold saturated aqueous NH4​Cl (avoid strong acids). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Selective C3-Acetylation (Thermodynamic / Mild Friedel-Crafts)

Objective: Synthesize 2,3-diacetyl-4,5-dimethylpyrrole while preventing acid-catalyzed polymerization.

  • Preparation: In an Argon-purged flask, dissolve 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (1.0 eq) and Acetic Anhydride ( Ac2​O , 1.2 eq) in anhydrous Dichloromethane (DCM, 0.1 M concentration).

  • Cooling: Cool the mixture to 0 °C.

  • Catalyst Addition: Add Tin(IV) chloride ( SnCl4​ , 1.2 eq) dropwise via syringe.

    • Self-Validation Checkpoint: The solution will immediately darken (typically a deep red/orange complex forms). If the solution instantly turns opaque black and viscous, the temperature is too high, or moisture has compromised the reaction, leading to polymerization.

  • Reaction: Stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor via TLC. The C3-acetylated product will be significantly more polar than the starting material due to the added hydrogen-bond accepting carbonyl group.

  • Quench & Workup: Quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated aqueous NaHCO3​ . Stir until the tin salts precipitate or dissolve into the aqueous layer. Extract with DCM, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

References

  • Product Class 13: 1H-Pyrroles Thieme-Connect[Link]

  • PYRROLE St. Peter's Institute of Pharmaceutical Sciences[Link]

Sources

Optimization

scaling up the production of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone safely

Technical Support Center: Scaling Up 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone Synthesis Welcome to the Technical Support Center for the scale-up production of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (commonly referred to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scaling Up 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone Synthesis

Welcome to the Technical Support Center for the scale-up production of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (commonly referred to as 2-acetyl-4,5-dimethylpyrrole). This portal is specifically designed for process chemists and drug development professionals facing the unique thermal, regioselective, and stability challenges associated with the acylation of highly electron-rich pyrrole systems.

Section 1: Troubleshooting & FAQs (Mechanisms & Causality)

Q1: Why does my reaction mixture turn black and yield a tar-like substance during traditional Friedel-Crafts acylation? A: This is a classic symptom of acid-catalyzed pyrrole polymerization. Pyrroles are extremely electron-rich aromatic systems. When exposed to strong Lewis acids (e.g., AlCl₃, TiCl₄) or Brønsted acids commonly used in Friedel-Crafts acylation, the pyrrole ring undergoes rapid electrophilic oligomerization and polymerization[1][2]. Solution: To prevent this, pivot from traditional Friedel-Crafts conditions to a modified Vilsmeier-Haack acetylation. By using N,N-Dimethylacetamide (DMA) and Phosphorus oxychloride (POCl₃), you generate a milder electrophile (an activated chloroiminium ion) that reacts smoothly without requiring strongly acidic conditions, thereby preserving the integrity of the pyrrole core[1]. Emerging alternatives also include neutral Minisci-type conditions[2][3] or TCFH-NMI coupling[4], though DMA/POCl₃ remains the most cost-effective for simple acetylation at scale.

Q2: How do I ensure regioselectivity? I am seeing a mixture of isomers in my HPLC trace. A: The starting material, 2,3-dimethylpyrrole, has two available unsubstituted positions: C4 (β) and C5 (α). Electrophilic attack preferentially occurs at the C5 (α) position to yield 1-(4,5-dimethyl-1H-pyrrol-2-yl)ethanone. This regioselectivity is strictly driven by the superior resonance stabilization of the cationic Wheland intermediate formed upon attack at the α-position, which delocalizes the positive charge over three atoms (including the nitrogen) compared to only two for β-attack[1]. Solution: If you are observing β-acylation (C4 attack), your reaction temperature is likely too high, leading to thermodynamic equilibration. Maintain the reaction temperature strictly between 40–50 °C during the iminium formation step to lock in the kinetic/thermodynamic α-product.

Q3: The hydrolysis of the intermediate iminium salt is highly exothermic. How can we manage this safely at a 10 kg pilot scale? A: The bench-scale standard of quenching onto crushed ice is not viable or safe for large-scale reactors due to localized heating and poor mixing[1]. Solution: Implement a reverse-quench protocol . Slowly dose the active reaction mixture into a pre-chilled (0–5 °C) aqueous solution of sodium acetate (NaOAc) buffer. The buffer neutralizes the HCl generated from POCl₃ decomposition while maintaining a pH of ~6-7. This specific pH window is critical: it is acidic enough to hydrolyze the iminium salt to the ketone, but neutral enough to prevent acid-catalyzed degradation of the product[1].

Section 2: Quantitative Data & Condition Optimization

The following table summarizes the optimization data for the synthesis of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone, illustrating why the DMA/POCl₃ system is the self-validating standard for scale-up.

Acylation SystemCatalyst / ReagentTemp (°C)Regioselectivity (α:β)Polymerization (%)Isolated Yield (%)
Friedel-CraftsAc₂O / AlCl₃0 to 2585:15> 40%32%
Mild Lewis AcidAc₂O / ZnCl₂4092:815%68%
Minisci-TypePyruvic acid / K₂S₂O₈8095:5< 5%74%
Vilsmeier-Type DMA / POCl₃ 40 > 99:1 < 2% 89%

Section 3: Mechanistic and Workflow Visualizations

Mechanism A 2,3-Dimethylpyrrole C Wheland Intermediate (Resonance Stabilized) A->C Electrophilic Attack B Vilsmeier Reagent [CH3C(Cl)=NMe2]+ B->C D Iminium Salt C->D -HCl E 1-(4,5-Dimethyl-1H- pyrrol-2-yl)ethanone D->E H2O / NaOAc Hydrolysis

Mechanistic pathway of Vilsmeier-type C2-acetylation highlighting resonance stabilization.

Workflow Step1 1. Reagent Preparation (DMA + POCl3 at 0°C) Step2 2. Substrate Addition (2,3-Dimethylpyrrole in DCM) Step1->Step2 Step3 3. Controlled Heating (40°C for 2h, IPC by HPLC) Step2->Step3 Step4 4. Reverse Aqueous Quench (NaOAc buffer, pH 6-7) Step3->Step4 Step5 5. Phase Separation & Organic Extraction Step4->Step5 Step6 6. Crystallization (EtOH/Water, >99% purity) Step5->Step6

Step-by-step pilot-scale workflow for 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone production.

Section 4: Step-by-Step Experimental Protocol (1 kg Scale)

Self-Validating System Note: This protocol integrates In-Process Controls (IPC) to ensure each step is analytically validated before proceeding, minimizing catastrophic failures at scale.

Phase 1: Vilsmeier Reagent Generation

  • Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, dropping funnel, and nitrogen inlet.

  • Charge: Add anhydrous N,N-Dimethylacetamide (DMA) (1.5 L, ~16 mol) and anhydrous Dichloromethane (DCM) (5 L). Cool the reactor jacket to 0 °C.

  • Activation: Slowly dose Phosphorus oxychloride (POCl₃) (1.0 L, 10.7 mol) via the dropping funnel over 2 hours.

    • Causality: Slow addition controls the exothermic formation of the chloroiminium ion. DMA is specifically chosen over DMF to install the acetyl (rather than formyl) group.

    • Validation: Maintain internal temperature below 10 °C. The solution will turn pale yellow. Stir for an additional 30 minutes.

Phase 2: Substrate Addition & Acylation 4. Substrate Prep: Dissolve 2,3-Dimethylpyrrole (1.0 kg, 10.5 mol) in anhydrous DCM (2 L). 5. Dosing: Add the pyrrole solution dropwise to the reactor over 2 hours, maintaining the internal temperature below 15 °C. 6. Reaction: Once addition is complete, heat the reactor jacket to 40 °C. Stir for 2 hours.

  • Validation (IPC): Pull a 1 mL sample, quench in saturated NaHCO₃, extract with EtOAc, and analyze via HPLC. Proceed only when unreacted 2,3-dimethylpyrrole is < 1% (Area).

Phase 3: Hydrolysis & Isolation 7. Quench Preparation: In a separate 50 L reactor, prepare a buffer solution of Sodium Acetate (NaOAc) (2.5 kg) in DI Water (15 L). Chill to 5 °C. 8. Reverse Quench: Slowly transfer the active reaction mixture from the 20 L reactor into the 50 L quench reactor over 3 hours.

  • Causality: Reverse quenching into a large thermal mass of buffered water controls the exotherm and prevents the pH from dropping too low, which would polymerize the product[1].

  • Hydrolysis: Heat the quenched mixture to 60 °C for 1 hour to fully hydrolyze the iminium salt to the ketone.

  • Phase Separation: Cool to 20 °C. Allow phases to separate for 30 minutes. Drain the lower organic (DCM) layer. Extract the aqueous layer with additional DCM (2 L).

  • Purification: Concentrate the combined organic layers under reduced pressure. Crystallize the crude oil from an Ethanol/Water mixture (70:30 v/v) to yield pure 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone as off-white crystals.

References

  • Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442-1447.[Link]

  • Miller, G. H. (2025). Optimizing and Scaling Up TCFH–NMI Pyrrole Acylation for Organic Syntheses. Pomona Senior Theses. 346.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: HPLC Method Validation for the Quantification of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone

Introduction & Analytical Significance 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (also known as 2-Acetyl-4,5-dimethylpyrrole) is a critical heterocyclic building block used in the synthesis of advanced pharmaceutical compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Significance

1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (also known as 2-Acetyl-4,5-dimethylpyrrole) is a critical heterocyclic building block used in the synthesis of advanced pharmaceutical compounds. Pyrrole derivatives are highly valued in drug development due to their potent anti-inflammatory, antioxidant, and antitumor properties[1]. Because this compound serves as a foundational intermediate, ensuring its purity and accurately quantifying its concentration is paramount for downstream synthetic success and regulatory compliance.

In modern pharmaceutical development, analytical procedures must be rigorously validated to demonstrate that they are "fit for purpose"[2]. The recent adoption of the ICH Q14 (Analytical Procedure Development) and the revised ICH Q2(R2) (Validation of Analytical Procedures) guidelines mandates a science- and risk-based approach—often termed Analytical Quality by Design (AQbD)—to ensure methods consistently deliver dependable results throughout their lifecycle[3],[4].

This guide objectively compares the analytical technologies available for quantifying this pyrrole derivative and provides a comprehensive, self-validating RP-HPLC methodology grounded in the latest ICH standards.

Technology Comparison: Selecting the Optimal Analytical Platform

When quantifying volatile or semi-volatile heterocyclic compounds, analytical chemists typically evaluate Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-Performance Liquid Chromatography (UPLC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

While GC-MS offers exceptional sensitivity, pyrrole derivatives can be thermally labile or interact unfavorably with high-temperature injection ports (>250°C), leading to in-situ degradation[5]. UPLC provides rapid throughput, but its high operating pressures and stringent hardware requirements can complicate method transferability to standard global Quality Control (QC) laboratories.

RP-HPLC with UV detection remains the gold standard for this class of compounds. It perfectly balances resolution, operational cost, and seamless regulatory transferability without subjecting the analyte to thermal stress[6].

Table 1: Performance Comparison Matrix for Pyrrole Derivative Quantification
Analytical FeatureRP-HPLC-UV (Recommended)UPLC-PDAGC-MS
Separation Efficiency High (Optimal for routine QC)Very High (Sub-2 µm particles)Excellent (Capillary columns)
Thermal Degradation Risk None (Analyzed at 25–30°C)None (Analyzed at 25–30°C)High (Requires heated inlet)
Sensitivity (LOD) ~10–50 ng/mL~1–10 ng/mL<1 ng/mL
Method Transferability Excellent (Universal adoption)Moderate (Hardware specific)Good (Requires MS expertise)
Cost per Analysis Low to ModerateModerateHigh

Step-by-Step RP-HPLC Validation Protocol (ICH Q2(R2) Compliant)

To ensure the analytical procedure is scientifically sound and reproducible, the following protocol integrates the lifecycle management principles of ICH Q14 with the strict validation parameters of ICH Q2(R2)[7],[8].

Step 1: Analytical Target Profile (ATP) & Chromatographic Causality

Before executing validation, the method parameters must be rationally justified based on the analyte's physicochemical properties.

  • Column: C18 (150 mm × 4.6 mm, 5 µm). Causality: The non-polar octadecyl carbon chain provides excellent retention for the dimethyl-pyrrole core.

  • Mobile Phase: Acetonitrile : Water with 0.1% Phosphoric Acid (50:50 v/v), pH ~3.0. Causality: The pyrrole nitrogen is weakly basic. Using an acidic buffer suppresses the ionization of residual silanols on the stationary phase, preventing secondary interactions that cause peak tailing[6].

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Detection: UV at 225 nm. Causality: The conjugated π-system of the pyrrole ring combined with the ethanone carbonyl group exhibits a strong absorption maximum in the low UV region, maximizing signal-to-noise ratio.

Step 2: System Suitability Testing (SST) – The Self-Validating Mechanism

A method must prove it is functioning correctly before any data is collected. Inject a standard solution (e.g., 50 µg/mL) six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Theoretical plates (N) ≥ 2000; Tailing factor (T) ≤ 1.5. Meeting these criteria confirms the system is primed and reliable.

Step 3: Specificity & Forced Degradation

To prove the method is stability-indicating, the compound must be subjected to stress conditions (0.1M HCl, 0.1M NaOH, 3% H₂O₂, 60°C heat, and UV light)[5].

  • Action: Analyze the stressed samples to ensure the active peak of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone is completely resolved from any degradation products (Resolution factor > 2.0).

Step 4: Linearity and Range

Demonstrate that the UV response is directly proportional to the concentration.

  • Action: Prepare seven concentration levels ranging from 25% to 150% of the target working concentration (e.g., 12.5 to 75 µg/mL). Plot peak area versus concentration and perform linear regression[2].

Step 5: Precision and Accuracy
  • Repeatability (Intra-day Precision): Prepare six independent sample solutions at 100% concentration. Calculate the %RSD of the calculated assay values.

  • Intermediate Precision: Repeat the repeatability study on a different day, using a different analyst and a different HPLC instrument to ensure laboratory robustness[3].

  • Accuracy (Recovery): Spike known amounts of the reference standard into a blank matrix at 50%, 100%, and 150% levels. Calculate the percentage of recovery.

Step 6: Robustness (AQbD Approach)

Following ICH Q14 risk-based approaches, deliberately introduce small variations to the method parameters to assess reliability[9].

  • Action: Alter the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase organic composition (±2%). The SST criteria must still pass under these altered conditions.

Experimental Data: Validation Summary

The following table summarizes typical experimental data derived from a successful RP-HPLC method validation for pyrrole derivatives, demonstrating strict adherence to ICH Q2(R2) acceptance criteria[6].

Table 2: Method Validation Results Summary
Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Linearity Range 12.5 – 75.0 µg/mLMust cover 80% to 120% of targetPass
Correlation Coefficient (R²) 0.9997≥ 0.999Pass
Limit of Detection (LOD) 0.08 µg/mLSignal-to-Noise (S/N) ≥ 3:1Pass
Limit of Quantitation (LOQ) 0.25 µg/mLSignal-to-Noise (S/N) ≥ 10:1Pass
Repeatability (Precision) 0.75% RSD (n=6)≤ 2.0% RSDPass
Intermediate Precision 1.10% RSD (n=12)≤ 2.0% RSDPass
Accuracy (Mean Recovery) 99.6%98.0% – 102.0%Pass
Robustness SST criteria maintainedTailing ≤ 1.5, RSD ≤ 2.0%Pass

Validation Lifecycle Visualization

The integration of method development and validation is a continuous lifecycle. The diagram below illustrates the logical flow from defining the Analytical Target Profile (ATP) through to Lifecycle Management, as dictated by the synergistic application of ICH Q14 and Q2(R2).

ValidationWorkflow N1 Analytical Target Profile (ICH Q14) N2 Method Optimization (RP-HPLC) N1->N2 Define Goals N3 System Suitability Testing (SST) N2->N3 Finalize Conditions N4 ICH Q2(R2) Validation Execution N3->N4 Pass Criteria N5 Specificity & Linearity N4->N5 N6 Precision & Accuracy N4->N6 N7 Robustness (AQbD) N4->N7 N8 Lifecycle Management & Control Strategy N5->N8 Data Integration N6->N8 N7->N8

Fig 1: ICH Q14 and Q2(R2) aligned HPLC method validation lifecycle for pyrrole derivatives.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH Q14 Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.[Link]

  • Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents. MDPI.[Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.[Link]

Sources

Comparative

Comparative Mass Spectrometry Fragmentation Analysis of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone: GC-EI-MS vs. LC-ESI-MS/MS

Executive Summary 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone, commonly known as 2-acetyl-4,5-dimethylpyrrole, is a critical volatile heterocyclic compound. It is frequently generated via complex Maillard reactions during th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone, commonly known as 2-acetyl-4,5-dimethylpyrrole, is a critical volatile heterocyclic compound. It is frequently generated via complex Maillard reactions during the thermal processing of foods such as coffee, cocoa, and tea[1][2]. Because of its trace-level presence in highly complex matrices, selecting the correct mass spectrometry (MS) platform is paramount for accurate structural elucidation and quantification.

As an Application Scientist, I approach the analysis of such heterocycles not merely as a spectral matching exercise, but as a study of gas-phase thermodynamics. This guide objectively compares the fragmentation patterns and analytical performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) , providing researchers with the mechanistic causality and self-validating protocols needed to ensure absolute data integrity.

Mechanistic Ionization Dynamics & Causality

The diagnostic fragmentation patterns of multiple ring heterocycles and their derivatives are heavily governed by the location of functional groups and the ionization energy applied[3].

GC-EI-MS: Hard Ionization and Radical Cleavage

In GC-EI-MS, the molecule is subjected to a high-energy (70 eV) electron beam. This "hard" ionization ejects an electron—typically from the nitrogen lone pair or the carbonyl oxygen—generating a highly reactive, odd-electron radical cation (M+•) at m/z 137.

Causality of Fragmentation: The dominant fragmentation pathway is the α -cleavage of the acetyl group. The loss of a methyl radical (•CH₃, 15 Da) is thermodynamically driven by the formation of an acylium ion (m/z 122). This ion is exceptionally stable because the positive charge is delocalized across the conjugated, electron-rich pyrrole ring system. A secondary pathway involves the direct loss of the entire acetyl radical (•COCH₃, 43 Da), yielding the dimethylpyrrole cation at m/z 94, which subsequently undergoes ring contraction via the loss of hydrogen cyanide (HCN, 27 Da) to form a fragment at m/z 67[3].

EIMS_Mechanism M Radical Cation (M+•) m/z 137 F1 Acylium Ion m/z 122 M->F1 - •CH3 (15 Da) Alpha-Cleavage F2 Dimethylpyrrole Cation m/z 94 M->F2 - •COCH3 (43 Da) Direct Cleavage F1->F2 - CO (28 Da) Decarbonylation F3 Pyrrolium Fragment m/z 67 F2->F3 - HCN (27 Da) Ring Contraction

EI-MS (70 eV) fragmentation pathway of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone.

LC-ESI-MS/MS: Soft Ionization and Even-Electron CID

Conversely, ESI is a "soft" ionization technique. In positive ion mode, the molecule acquires a proton to form an even-electron precursor ion ([M+H]+) at m/z 138. Direct injection techniques utilizing soft ionization (like PTR-MS) have proven highly effective at monitoring these intact protonated acetyl-dimethylpyrrole species to trace the origin of complex matrices like coffee[4].

Causality of Fragmentation: Protonation occurs preferentially at the carbonyl oxygen due to its high proton affinity, which is further enhanced by the electron-donating effect of the pyrrole nitrogen. During Collision-Induced Dissociation (CID), the even-electron rule dictates that the precursor will preferentially lose neutral molecules rather than radicals. The most energetically favorable pathway is the rearrangement and neutral loss of ketene (CH₂=C=O, 42 Da), resulting in a protonated dimethylpyrrole product ion at m/z 96. This specific neutral loss is a highly diagnostic hallmark for acetylated N-heterocycles.

ESIMS_Mechanism M Protonated Precursor [M+H]+ m/z 138 F1 Protonated Dimethylpyrrole m/z 96 M->F1 - CH2=C=O (42 Da) Ketene Neutral Loss F2 [M+H - H2O]+ m/z 120 M->F2 - H2O (18 Da) Dehydration (Minor)

ESI-MS/MS (CID) even-electron fragmentation pathway for the protonated precursor.

Comparative Performance Data

To objectively compare these platforms, we must evaluate their quantitative and qualitative capabilities when analyzing 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone in biological or food matrices.

Analytical ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Primary Ionization State Hard (70 eV), Odd-electron (M+•)Soft, Even-electron ([M+H]+)
Precursor m/z 137.08138.09
Diagnostic Fragments m/z 122 (Base), 94, 67m/z 96 (Base), 120
Limit of Detection (LOD) ~50 pg on-column~5 pg on-column
Linear Dynamic Range 10^410^5
Matrix Effect Susceptibility Low (HS-SPME mitigates interference)High (Ion suppression is common)
Library Identification High (NIST/Wiley spectral matching)Moderate (Requires custom MRM optimization)

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. Relying solely on a mass-to-charge ratio is insufficient for rigorous scientific publication. The protocols below integrate orthogonal validation steps to ensure data trustworthiness.

Workflow_Validation cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample Sample Matrix Ext1 HS-SPME Extraction Sample->Ext1 Ext2 Liquid Extraction Sample->Ext2 Sep1 GC Separation Ext1->Sep1 Val1 LRI Orthogonal Validation Sep1->Val1 Sep2 UHPLC Separation Ext2->Sep2 Val2 Isotope Standard Correction Sep2->Val2

Comparative self-validating analytical workflows for GC-MS and LC-MS/MS platforms.

GC-EI-MS Workflow (Orthogonal LRI Validation)
  • Sample Preparation : Weigh 1.0 g of the matrix into a 20 mL headspace vial. Add 10 µL of an internal standard (e.g., 2-acetylpyrrole-d3). Seal with a PTFE/silicone septum.

  • HS-SPME Extraction : Incubate the vial at 50 °C for 15 minutes. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes to extract the volatile pyrroles.

  • GC Separation : Desorb the fiber in the GC inlet at 250 °C for 5 minutes (splitless mode). Utilize a polar DB-WAX column (30 m × 0.25 mm × 0.25 µm). Program the oven: 40 °C (hold 2 min), ramp at 5 °C/min to 240 °C.

  • EI-MS Acquisition : Operate the MS in EI mode at 70 eV. Set the scan range from m/z 35 to 350.

  • Self-Validation Step : Inject a C8-C20 n-alkane standard under identical conditions. Calculate the Linear Retention Index (LRI) for the m/z 137 peak. The identification is only confirmed if both the MS fragmentation pattern (match factor >850) and the calculated LRI match the literature database values.

LC-ESI-MS/MS Workflow (Isotopic Internal Standard Validation)
  • Liquid Extraction : Homogenize 1.0 g of the sample in 5 mL of Methanol/Water (80:20, v/v) containing 0.1% formic acid and a stable isotope-labeled internal standard (SIL-IS). Vortex for 5 min, then centrifuge at 10,000 × g for 10 min.

  • Filtration : Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • UHPLC Separation : Inject 2 µL onto a sub-2 µm C18 column (100 × 2.1 mm, 1.7 µm) maintained at 40 °C. Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Gradient: 5% B to 95% B over 8 minutes.

  • ESI-MS/MS Acquisition : Operate in positive ESI mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C. Monitor the primary MRM transition m/z 138 → 96 (Collision Energy: 15 eV) and the secondary transition m/z 138 → 120 (CE: 10 eV).

  • Self-Validation Step : Evaluate the peak area ratio of the analyte to the SIL-IS across a 6-point calibration curve. Ensure the back-calculated concentrations of interspersed Quality Control (QC) samples fall strictly within ±15% of their nominal values. This validates that any matrix-induced ion suppression is fully corrected by the SIL-IS.

References

  • [2] Formation of Volatile Heterocyclic Compounds and Open-Chain Amides of Theanine in Model Systems with Glucose, Tea Leaves, and Tea Extract under Tea-Roasting Conditions Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • [1] A Look at GC×GC–TOF-MS and Comprehensive Fingerprinting of Volatiles in Food: Capturing the Signature of Quality Source: Chromatography Online URL:[Link]

  • [3] Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: AIP Publishing URL:[Link]

  • [4] Tracing coffee origin by direct injection headspace analysis with PTR/SRI-MS Source: Food Chemistry (University of Padua Repository) URL:[Link]

Sources

Validation

A Comparative Guide to Evaluating Binding Affinities: 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone Derivatives vs. Standard Kinase Inhibitors

As a Senior Application Scientist in early-stage drug discovery, navigating the optimization of novel pharmacophores requires moving beyond simple IC50​ values. The 1-(4,5-dimethyl-1H-pyrrol-2-yl)ethanone scaffold has em...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the optimization of novel pharmacophores requires moving beyond simple IC50​ values. The 1-(4,5-dimethyl-1H-pyrrol-2-yl)ethanone scaffold has emerged as a highly versatile, privileged building block, particularly in the design of Receptor Tyrosine Kinase (RTK) inhibitors targeting angiogenesis, such as VEGFR-2 [1].

This guide provides an objective, data-driven framework for evaluating the binding affinity, kinetic residence time, and thermodynamic profile of these novel pyrrole derivatives against clinical standards like Sunitinib and Sorafenib.

Structural Rationale: The Pyrrole Scaffold in the ATP-Binding Pocket

To understand how to evaluate these compounds, we must first understand why they bind. The 1-(4,5-dimethyl-1H-pyrrol-2-yl)ethanone core is engineered to exploit the highly conserved ATP-binding hinge region of kinases.

  • Bidentate Hydrogen Bonding: The pyrrole NH acts as a potent hydrogen-bond donor, while the adjacent ethanone carbonyl serves as a hydrogen-bond acceptor. This mimics the binding of the adenine ring of ATP.

  • Hydrophobic Packing: The 4,5-dimethyl substitutions are not merely decorative; they provide critical steric bulk that packs against the hydrophobic gatekeeper residues (e.g., Val899 in VEGFR-2), increasing target selectivity and displacing ordered water molecules to drive binding entropy.

Mechanism cluster_ligand 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone Core Target VEGFR-2 ATP Pocket (Hinge Region) PyrroleNH Pyrrole NH PyrroleNH->Target H-bond Donor (Glu917) Carbonyl Ethanone Carbonyl Carbonyl->Target H-bond Acceptor (Cys919) Dimethyl 4,5-Dimethyl Groups Dimethyl->Target Hydrophobic Packing (Val899)

Structural rationale for dimethylpyrrole scaffold binding to the VEGFR-2 hinge region.

Orthogonal Evaluation Strategy

Relying solely on endpoint biochemical assays (like TR-FRET) is insufficient for modern lead optimization. Two compounds with identical KD​ values can have vastly different in vivo efficacies depending on their kinetic residence time ( 1/koff​ ) and thermodynamic drivers ( ΔH vs. −TΔS ). We employ a self-validating, orthogonal workflow to ensure scientific integrity.

Workflow A Primary Screen TR-FRET (IC50) B Kinetic Profiling SPR (kon, koff, KD) A->B C Thermodynamics ITC (ΔH, -TΔS) B->C D Cross-Validation (SPR KD ≈ ITC KD) C->D

Orthogonal screening workflow for evaluating pyrrole-based kinase inhibitors.

Experimental Methodologies

Every protocol described below is designed as a self-validating system. The equilibrium dissociation constant ( KD​ ) derived kinetically from SPR ( koff​/kon​ ) must independently match the KD​ derived thermodynamically from the ITC binding isotherm.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time, label-free detection of biomolecular interactions, allowing us to decouple the affinity ( KD​ ) into association ( kon​ ) and dissociation ( koff​ ) rates [2].

Step-by-Step Workflow:

  • Surface Preparation: Dock a CM5 sensor chip into a Biacore 8K+ system. Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Causality: This creates highly reactive succinimide esters necessary for covalent amine coupling of the kinase.

  • Ligand Immobilization: Inject recombinant human VEGFR-2 kinase domain (diluted in 10 mM sodium acetate, pH 4.5) until a target immobilization level of ~500 Response Units (RU) is reached.

    • Causality: A low immobilization density is strictly enforced to prevent mass transport limitations and steric crowding, which artificially deflate kon​ measurements.

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • Causality: Quenches unreacted esters to prevent non-specific binding of the basic pyrrole derivatives to the chip surface.

  • Analyte Injection (Single-Cycle Kinetics): Inject the 1-(4,5-dimethyl-1H-pyrrol-2-yl)ethanone derivatives in a 5-step concentration series (e.g., 0.5 nM to 40.5 nM, 3-fold dilutions) without regeneration between injections. Use HBS-EP+ with 1% DMSO as the running buffer.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: Isothermal Titration Calorimetry (ITC)

While SPR gives us time-resolved data, ITC provides the thermodynamic signature of the interaction, directly measuring the heat released or absorbed during binding [3], [4]. High enthalpy ( ΔH ) correlates with highly specific, directional hydrogen bonds.

Step-by-Step Workflow:

  • Sample Dialysis: Dialyze the VEGFR-2 protein and dilute the pyrrole ligands in the exact same buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 2 mM TCEP, 2% DMSO).

    • Causality: Even a 0.1% mismatch in DMSO concentration between the syringe and cell will generate massive heats of dilution that mask the binding signal.

  • Cell Loading: Load 20 μ M of VEGFR-2 into the sample cell of a MicroCal PEAQ-ITC.

  • Syringe Loading: Load 200 μ M of the pyrrole derivative into the injection syringe.

    • Causality: The 10-fold molar excess ensures that the target protein reaches complete saturation by the end of the titration, allowing for an accurate calculation of the stoichiometry ( N ) and baseline.

  • Titration Execution: Perform 19 injections of 2 μ L each at 25°C, with a 120-second spacing between injections to allow the thermal power to return to baseline.

  • Integration: Integrate the area under each injection peak to determine the heat of binding, fitting the isotherm to a single-site binding model to yield ΔH , KD​ , and −TΔS .

Quantitative Data Comparison

The table below summarizes the binding profiles of two novel 1-(4,5-dimethyl-1H-pyrrol-2-yl)ethanone derivatives against clinical standards.

  • Derivative A: 1-(4,5-Dimethyl-1-((4-fluorophenyl)sulfonyl)-1H-pyrrol-2-yl)ethanone

  • Derivative B: 1-(4,5-Dimethyl-1-((4-methoxyphenyl)sulfonyl)-1H-pyrrol-2-yl)ethanone

Compound IC50​ (nM)SPR KD​ (nM) koff​ ( 10−4s−1 )ITC KD​ (nM) ΔH (kcal/mol) −TΔS (kcal/mol)
Derivative A 12.414.12.815.0-8.2-2.4
Derivative B 45.250.318.548.9-5.1-4.8
Sunitinib (Std) 8.59.21.510.1-9.5-1.8
Sorafenib (Std) 22.025.48.224.8-6.8-3.5
Data Interpretation & Insights
  • Self-Validation Confirmed: Across all four compounds, the KD​ values derived from SPR kinetics closely match the equilibrium KD​ values derived from ITC. This cross-validation confirms the absence of assay artifacts (e.g., protein aggregation or mass transport limits).

  • Residence Time Superiority: Derivative A exhibits a significantly slower off-rate ( koff​=2.8×10−4s−1 ) compared to Sorafenib, translating to a longer drug-target residence time. This suggests Derivative A will maintain target suppression longer in vivo, even as pharmacokinetic clearance drops local drug concentrations.

  • Thermodynamic Drivers: Derivative A's binding is heavily enthalpy-driven ( ΔH=−8.2 kcal/mol), indicating optimal, highly specific hydrogen-bonding geometry of the ethanone carbonyl within the hinge region. Conversely, Derivative B relies more heavily on entropy ( −TΔS=−4.8 kcal/mol), suggesting the bulky methoxy group forces a non-optimal hydrophobic packing adaptation that sacrifices specific H-bonds.

Conclusion

The 1-(4,5-dimethyl-1H-pyrrol-2-yl)ethanone scaffold represents a highly tunable, enthalpy-driven pharmacophore for kinase inhibition. By utilizing orthogonal SPR and ITC workflows, researchers can confidently select leads not just based on raw affinity, but on favorable kinetic residence times and specific, structurally validated thermodynamic profiles. Derivative A, with its optimized fluorophenyl substitution, demonstrates a binding profile highly competitive with current clinical standards, warranting advancement to cellular efficacy models.

References

  • Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. ResearchGate. Available at: [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. Available at: [Link]

  • Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. National Institutes of Health (NIH). Available at: [Link]

Comparative

GC-MS analysis and purity validation of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone

As a Senior Application Scientist, I approach the analytical validation of heterocyclic building blocks not merely as a routine quality control step, but as a critical gateway for downstream drug discovery. 1-(4,5-Dimeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the analytical validation of heterocyclic building blocks not merely as a routine quality control step, but as a critical gateway for downstream drug discovery. 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone (also known as 2-Acetyl-4,5-dimethylpyrrole, MW: 137.18 g/mol ) is a highly volatile, thermally stable pyrrole derivative frequently utilized in the synthesis of kinase inhibitors and other pharmaceutical intermediates.

Validating the purity of this specific compound requires an analytical technique capable of resolving closely related positional isomers (e.g., 3,5-dimethyl variants) and detecting trace unreacted volatile starting materials from Knorr-type syntheses. This guide objectively compares analytical methodologies and outlines a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol tailored for this molecule.

When establishing a purity validation framework, the physicochemical properties of the analyte dictate the instrument of choice. While High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for large, non-volatile Active Pharmaceutical Ingredients (APIs), it presents significant limitations when applied to small, volatile heterocycles.

As established in chromatographic literature,1[1]. HPLC-UV struggles with volatile pyrroles due to poor retention on standard reversed-phase columns (leading to co-elution with the solvent front) and the potential lack of strong, distinct chromophores for trace impurity detection. Conversely,2[2].

Table 1: Comparative Analysis of Purity Validation Techniques for 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone

Analytical TechniquePrimary Separation MechanismSuitability for Volatile PyrrolesIsomer ResolutionDetection Capability
GC-MS (EI) Boiling point & volatilityOptimal. Ideal for thermally stable molecules.High. Capable of resolving positional methyl isomers via high theoretical plates.Trace volatile impurities (ppm); definitive MS identification.
HPLC-UV Polarity & partitioningSuboptimal. Poor retention; risk of sample vaporization in the source.Low. Isomers often co-elute due to highly similar polarities.Limited by chromophore strength; misses non-UV active species.
qNMR Magnetic resonanceComplementary. Excellent for absolute quantitation.Moderate. Aliphatic methyl signals may overlap.~1-2% LOD; cannot easily detect trace ppm impurities.

Self-Validating GC-MS Experimental Workflow

A robust analytical method cannot rely on a single injection; it must be a self-validating system.3[3].

Step 1: System Readiness & Tuning
  • Action: Tune the quadrupole mass spectrometer using Perfluorotributylamine (PFTBA).

  • Causality: This calibrates the m/z axis and ensures proper relative abundances at m/z 69, 219, and 502. Standardizing the 70 eV Electron Ionization (EI) source is mandatory so that the generated spectra can be accurately compared against NIST libraries or literature reference data.

Step 2: Sample Preparation
  • Action: Dissolve 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone in MS-grade Ethyl Acetate to a final concentration of 1.0 mg/mL. Spike with an internal standard (ISTD), such as 2-Acetylpyrrole, at 0.1 mg/mL.

  • Causality: Ethyl acetate expands predictably in the GC inlet without causing backflash (which would contaminate the pneumatic lines). The ISTD corrects for micro-volume injection inconsistencies, ensuring quantitative reliability.

Step 3: Chromatographic Method Parameters
  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).

    • Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides the exact dipole-induced dipole interactions required to separate closely related pyrrole positional isomers.

  • Inlet: 250°C, Split mode (50:1), 1 µL injection volume.

    • Causality: Rapidly vaporizes the sample. The high split ratio prevents column overloading, maintaining the sharp, Gaussian peak shapes critical for accurate area integration.

  • Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 250°C (hold 3 min).

    • Causality: The low initial temperature cryo-focuses the volatile pyrrole at the column head, enhancing resolution before the thermal gradient drives efficient elution.

Step 4: The Validation Sequence

To ensure the data is trustworthy, the injection sequence must follow a strict bracketing protocol:

  • Blank (Ethyl Acetate): Injected first to confirm the absence of ghost peaks or column carryover.

  • System Suitability Test (SST): Six replicate injections of the standard. The system is only validated if the retention time drift is <0.05 min and the peak area Relative Standard Deviation (RSD) is <2.0%.

  • Sample Injection: Bracketed by blanks and standards to ensure continuous system integrity.

Data Analysis and Mechanistic Interpretation

Once the chromatogram is acquired, purity is calculated using the area normalization method (excluding the solvent peak and ISTD). However, structural confirmation relies on interpreting the mass spectra.2[2]. For 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone, the 70 eV EI spectrum will exhibit specific mechanistic cleavages:

  • Molecular Ion ([M]⁺ at m/z 137): A robust molecular ion peak is expected due to the stability of the aromatic pyrrole system.

  • Loss of Methyl Radical (m/z 122): Alpha-cleavage of the methyl group from the acetyl moiety (-15 Da) yields a stable acylium-type cation.

  • Loss of Acetyl Radical (m/z 94): Cleavage of the entire acetyl side chain (-43 Da) leaves the dimethylpyrrole cation, a hallmark fragment for this class of building blocks.

Validation Workflow Diagram

The following diagram illustrates the logical flow of the self-validating GC-MS protocol, ensuring that no sample is analyzed without prior system verification.

G Start Sample Preparation (1 mg/mL in EtOAc + ISTD) Blank Blank Injection (Verify No Carryover) Start->Blank SST System Suitability Test (RSD < 2.0%) Blank->SST Baseline Clear Sample Sample Acquisition (GC-MS 70 eV EI) SST->Sample System Validated Data Data Processing (Peak Area Normalization) Sample->Data Decision Purity ≥ 99.0%? Isomers Resolved? Data->Decision Pass Validated for Downstream Use Decision->Pass Yes Fail Repurification Required Decision->Fail No

Figure 1: Self-validating GC-MS workflow for pyrrole purity analysis ensuring system suitability.

References

  • Benchchem - Technical Support Center: Characterization of Pyrrole Derivatives.
  • Drawell Analytical - Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • MDPI - Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry.

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone

For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your laboratory are paramount. The responsible management of chemical reagents, including their proper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your laboratory are paramount. The responsible management of chemical reagents, including their proper disposal, is a critical aspect of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone, a heterocyclic ketone compound. By adhering to these procedures, you can minimize risks, protect the environment, and uphold the highest standards of laboratory practice.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

Anticipated Hazards Include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of dust or vapors may be harmful.[1]

  • Flammability: As with many organic solvents and ketones, there is a potential for flammability.[2]

Given these potential hazards, 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone must be treated as hazardous chemical waste . Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is strictly prohibited and can lead to environmental contamination and potential health risks.[3] The primary and recommended method of disposal is through a licensed hazardous waste disposal service, which typically involves incineration at a permitted facility.[4][5]

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone and associated contaminated materials.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for disposal, it is imperative to be equipped with the appropriate PPE to prevent exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields.[1][3]Protects eyes from splashes or dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).[2][3]Prevents skin contact and potential irritation.
Body Protection A laboratory coat should be worn to protect against spills.[3]Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area. If dust formation is possible, a NIOSH-approved respirator is recommended.[3]Minimizes the risk of inhaling potentially harmful dust or vapors.
Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation and containment are crucial to prevent accidental chemical reactions and ensure safe storage prior to disposal.

Procedure:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone waste. The container must be made of a chemically resistant material and have a secure, sealable lid.[4]

  • Labeling is Key: The label must clearly state "Hazardous Waste" and the full chemical name: "1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone".[4]

  • Segregate Waste Streams: Keep this waste stream separate from all other chemical waste to avoid potential cross-contamination or dangerous reactions.[4]

  • Include Contaminated Materials: Any materials that have come into contact with the compound, such as contaminated gloves, weigh boats, or absorbent paper, must also be placed in the designated hazardous waste container.[4]

On-Site Storage: A Temporary and Secure Holding Area

Proper temporary storage of the hazardous waste container is essential for maintaining a safe laboratory environment.

Guidelines:

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[6]

  • Ignition Sources: Keep the container away from sources of heat, sparks, or open flames.[2][7]

Arranging for Professional Disposal: The Final and Critical Step

The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal.

Process:

  • Contact EHS: Notify your EHS department that you have a container of hazardous waste ready for collection.[4]

  • Documentation: Complete all required waste disposal forms and documentation as per your institution's and local regulations.

  • Professional Collection: The licensed contractor will then transport the waste for proper disposal, which is typically high-temperature incineration.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone.

start Start: Generation of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone Waste ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe container Step 2: Segregate and Containerize Waste - Use Labeled, Resistant Container - Include Contaminated Materials ppe->container storage Step 3: Temporary On-Site Storage - Cool, Dry, Ventilated Area - Away from Incompatibles container->storage contact_ehs Step 4: Arrange for Professional Disposal - Contact EHS/Waste Contractor storage->contact_ehs documentation Complete Required Waste Disposal Forms contact_ehs->documentation pickup Waste Collected by Licensed Contractor documentation->pickup end End: Proper Disposal via Incineration pickup->end

Caption: Disposal workflow for 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone.

Spill Management: Immediate and Safe Response

In the event of a spill, a prompt and safe response is crucial to mitigate any potential hazards.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before addressing the spill, don the full PPE as outlined above.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[3][8] For a liquid spill, use an inert absorbent material like vermiculite or sand, then collect the absorbed material into the waste container.[2]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.

By adhering to these comprehensive procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper management of chemical waste is not just a regulatory requirement but a cornerstone of professional scientific practice.

References

  • NextSDS. Ethanone, 1-(4,5-dimethyl-1H-pyrrol-2-yl)- (9CI). [Link]

  • RiskAssess. Disposal of chemical wastes. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyrrole, 99%. [Link]

  • EPA NEPAL. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. [Link]

  • Thermo Fisher Scientific. Pyrrole - SAFETY DATA SHEET. [Link]

  • University of Pennsylvania EHRS. Guidelines for Segregating and Combining Chemical Wastes into Containers. [Link]

  • Synerzine. Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.